molecular formula C6H16Cl2N2O2 B1628361 DL-Lysine-2-13C dihydrochloride CAS No. 286437-17-0

DL-Lysine-2-13C dihydrochloride

Cat. No.: B1628361
CAS No.: 286437-17-0
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-XLCWSWKCSA-N
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Description

DL-Lysine-2-13C dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O2 and its molecular weight is 220.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino(213C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-XLCWSWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13CH](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583876
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286437-17-0
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Essence of Quantitative Proteomics and the Power of SILAC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

In the post-genomic era, the focus has shifted from identifying individual proteins to understanding the dynamic nature of the entire proteome. Quantitative proteomics aims to determine the relative or absolute abundance of thousands of proteins within a sample, and how these abundances change in response to various stimuli, disease states, or therapeutic interventions. Among the various methods developed for this purpose, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a robust, accurate, and widely adopted metabolic labeling strategy.

SILAC is a powerful technique that introduces isotopically labeled amino acids into proteins in vivo, creating a distinct mass shift that can be precisely measured by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural abundance) and "heavy" (isotope-labeled) forms of a peptide, one can accurately determine the relative abundance of the corresponding protein between different cell populations. This guide will delve into the fundamental principles of SILAC, provide detailed experimental protocols, discuss its applications, and offer insights into data analysis and interpretation.

Part 1: The Core Principles of SILAC

The fundamental premise of SILAC is the metabolic incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells. This is achieved by growing one cell population in a "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine) and another population in a "heavy" medium containing the same amino acids but labeled with heavy isotopes, such as ¹³C or ¹⁵N (e.g., L-Arginine-¹³C₆ and L-Lysine-¹⁵N₂).

Since arginine and lysine are essential amino acids for most mammalian cell lines, they are not synthesized by the cells and must be obtained from the culture medium. This ensures that virtually all cellular proteins will incorporate the labeled amino acids. After a sufficient number of cell divisions (typically 5-6), the entire proteome of the "heavy" cell population will be labeled.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). Following treatment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by liquid chromatography-mass spectrometry (LC-MS).

Because the "light" and "heavy" peptides are chemically identical, they co-elute during chromatography and are detected simultaneously by the mass spectrometer. However, due to the incorporated heavy isotopes, they appear as distinct peaks separated by a known mass difference. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the protein from which they were derived in the two cell populations.

Diagram: The SILAC Workflow

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Light_Culture Population 1: 'Light' Medium (e.g., Arg-0, Lys-0) Light_Treatment Control Condition Light_Culture->Light_Treatment Heavy_Culture Population 2: 'Heavy' Medium (e.g., Arg-6, Lys-8) Heavy_Treatment Experimental Condition Heavy_Culture->Heavy_Treatment Combine Combine Cell Populations (1:1) Light_Treatment->Combine Heavy_Treatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Quantify Heavy/Light Ratios LC_MS->Quantification Identification Protein Identification LC_MS->Identification

Caption: The general workflow of a two-plex SILAC experiment.

Part 2: Experimental Design and Protocols

A successful SILAC experiment hinges on meticulous planning and execution. The following sections provide detailed protocols and critical considerations for each stage of the workflow.

Cell Line Selection and Media Formulation

Causality Behind Experimental Choices: The choice of cell line is paramount. The selected cell line must be auxotrophic for the amino acids to be labeled, meaning it cannot synthesize them endogenously. Most commonly used cell lines, such as HeLa, HEK293, and A549, are suitable for SILAC. It is crucial to use dialyzed fetal bovine serum (FBS) in the culture medium to eliminate the presence of unlabeled amino acids from the serum.

Protocol for SILAC Media Preparation:

  • Base Medium: Start with a custom amino acid-free formulation of a standard medium, such as DMEM or RPMI-1640.

  • Amino Acid Supplementation: Reconstitute the base medium by adding all essential amino acids, except for the ones to be used for labeling (typically arginine and lysine).

  • "Light" Medium: To a portion of the reconstituted medium, add normal ("light") L-Arginine and L-Lysine at their standard concentrations.

  • "Heavy" Medium: To another portion, add the stable isotope-labeled ("heavy") counterparts, for example, L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂.

  • Serum: Supplement both "light" and "heavy" media with dialyzed FBS to a final concentration of 10-15%.

  • Sterilization: Filter-sterilize the complete media and store at 4°C.

Achieving Complete Labeling

Trustworthiness of the Protocol: To ensure accurate quantification, the incorporation of heavy amino acids must be complete (>95%). Incomplete labeling will lead to an underestimation of protein abundance changes.

Protocol for Verifying Labeling Efficiency:

  • Cell Adaptation: Culture the cells in the "heavy" medium for at least five to six cell doublings. This allows for the turnover of existing "light" proteins and the synthesis of new "heavy" proteins.

  • Small-Scale Test: After the adaptation period, harvest a small aliquot of the "heavy" labeled cells.

  • Protein Extraction and Digestion: Extract proteins and perform a tryptic digest.

  • MS Analysis: Analyze the peptide mixture by mass spectrometry.

  • Data Inspection: Search the MS data for peptide pairs. The intensity of the "light" peak should be negligible compared to the "heavy" peak. The labeling efficiency can be calculated as: Efficiency (%) = [Heavy Intensity / (Heavy Intensity + Light Intensity)] * 100.

The Experimental Phase: Treatment and Cell Harvesting

Once complete labeling is confirmed, the experimental treatment can be applied.

  • Treatment: Apply the experimental condition (e.g., drug, growth factor) to the "heavy" labeled cells and the control condition (e.g., vehicle) to the "light" labeled cells.

  • Harvesting: After the desired treatment duration, wash the cells with ice-cold PBS to remove any residual media.

  • Cell Counting and Mixing: Accurately count the number of cells from both populations. It is critical to mix the "light" and "heavy" cell populations at a 1:1 ratio. Any deviation from this ratio will introduce a systematic bias in the quantification.

  • Cell Lysis: Co-lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

Protein Digestion and Sample Preparation for MS

In-Solution Digestion Protocol:

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting: Stop the digestion by adding formic acid. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents, which can interfere with MS analysis.

  • Sample Concentration: Elute the peptides from the SPE cartridge and dry them down in a vacuum centrifuge. Reconstitute the peptide sample in a small volume of a suitable solvent for LC-MS injection.

Part 3: Data Acquisition and Analysis

The analysis of SILAC data requires specialized software that can identify peptide pairs and calculate their intensity ratios.

LC-MS/MS Analysis

The peptide mixture is separated by reverse-phase liquid chromatography and electrosprayed into a high-resolution mass spectrometer. The MS instrument is typically operated in a data-dependent acquisition (DDA) mode. In a DDA experiment, the mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. The most intense peptide ions are then selected for fragmentation (MS2), and the resulting fragment ion spectra are used for peptide sequencing and protein identification.

SILAC Data Analysis Workflow

Diagram: SILAC Data Analysis

SILAC_Data_Analysis Raw_Data Raw MS Data (.raw, .wiff) Peak_Detection Peak Detection & Feature Finding Raw_Data->Peak_Detection Database_Search Database Search (e.g., MaxQuant) Peak_Detection->Database_Search Quantification SILAC Pair Quantification (H/L Ratio Calculation) Database_Search->Quantification Normalization Data Normalization Quantification->Normalization Statistical_Analysis Statistical Analysis (Volcano Plot) Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: A typical bioinformatics workflow for SILAC data analysis.

Software platforms like MaxQuant are specifically designed for SILAC data analysis. The key steps include:

  • Feature Detection: The software identifies isotopic clusters corresponding to peptides in the MS1 spectra.

  • Database Searching: The MS2 spectra are searched against a protein sequence database to identify the peptides.

  • SILAC Pair Identification: The software searches for pairs of "light" and "heavy" peptide features with the expected mass difference.

  • Ratio Calculation: The intensity ratio for each peptide pair is calculated.

  • Protein Ratio Calculation: The protein ratio is typically calculated as the median of the ratios of all unique peptides identified for that protein.

  • Statistical Analysis: Statistical tests are applied to determine the significance of the observed protein abundance changes.

Part 4: Applications in Research and Drug Development

SILAC has become an indispensable tool in various areas of biological research and drug development.

  • Global Protein Expression Profiling: Understanding how the proteome changes in response to stimuli or disease.

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in phosphorylation, ubiquitination, and other PTMs.

  • Protein-Protein Interaction Studies: Identifying interaction partners of a bait protein using affinity purification-mass spectrometry (AP-MS).

  • Organelle Proteomics: Characterizing the protein composition of specific subcellular compartments.

  • Drug Target Identification and Mechanism of Action Studies: Identifying the cellular targets of a drug and elucidating its downstream effects on protein expression and signaling pathways.

Data Presentation: Example SILAC Results
Protein IDGene NameH/L Ratiop-valueRegulation
P04637TP533.120.001Upregulated
P62258HSP90AB10.450.005Downregulated
Q06830VIM1.050.89Unchanged

Conclusion

SILAC is a powerful and versatile technique for quantitative proteomics that provides accurate and reliable measurements of relative protein abundance. Its strength lies in the metabolic labeling approach, which minimizes experimental variability by allowing the "control" and "experimental" samples to be processed and analyzed together. By following the detailed protocols and considerations outlined in this guide, researchers can successfully implement SILAC in their own laboratories to gain valuable insights into the complex and dynamic world of the proteome.

References

  • Ong, S. E., & Mann, M. (2007). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. CSH Protocols, 2007(5), pdb.prot4736. [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367-1372. [Link]

A Technical Guide to DL-Lysine-2-13C Dihydrochloride for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively interrogating cellular metabolism.[1][2][3] By measuring the rates of metabolic reactions, known as fluxes, researchers can develop a detailed understanding of physiological and pathological states.[4][5] Stable isotope tracers are central to the most powerful MFA methods, allowing scientists to track the fate of specific atoms through complex metabolic networks.[6][7][] Among these tracers, isotopically labeled amino acids have become indispensable for studying a wide range of biological processes, from protein turnover to central carbon metabolism.[9][10]

This guide provides an in-depth technical overview of DL-Lysine-2-13C dihydrochloride, a specialized stable isotope tracer. We will explore the fundamental principles behind its use, provide detailed experimental protocols, and discuss the analytical and data interpretation strategies required to leverage this tool for high-impact research in drug development and life sciences.

Core Principles: Why Use DL-Lysine-2-13C?

The selection of an isotopic tracer is a critical decision in the design of an MFA experiment. DL-Lysine-2-13C offers unique advantages rooted in the metabolic roles of lysine and the specific position of the 13C label.

The Metabolic Significance of Lysine

Lysine is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained from the diet.[11] Its primary roles include:

  • Proteinogenesis : As a fundamental building block of proteins, lysine metabolism is intrinsically linked to the rates of protein synthesis and degradation.[11][12]

  • Precursor for Carnitine Synthesis : Lysine is a key precursor in the production of carnitine, which is essential for fatty acid metabolism.[11][12]

  • Collagen Crosslinking : It plays a vital role in the post-translational modification of collagen, which is critical for the stability of connective tissues.[11][12]

  • Epigenetic Regulation : Lysine residues in histone proteins are common sites for modifications that regulate gene expression.[12]

Lysine catabolism in mammals primarily occurs via the saccharopine and pipecolate pathways, which eventually converge and can feed intermediates into the Krebs cycle (TCA cycle).[11][13] This connection makes lysine a valuable tracer for probing central carbon metabolism in addition to its more direct roles.

The Strategic Placement of the 13C Label

In DL-Lysine-2-13C, the heavy carbon isotope is located at the alpha-carbon (C2) position. This specific placement is key to its utility:

  • Direct Measurement of Protein Synthesis : When cells are cultured in a medium containing DL-Lysine-2-13C, this labeled amino acid is incorporated directly into newly synthesized proteins.[9] By measuring the rate of its incorporation, researchers can calculate the fractional synthesis rate (FSR) of proteins.[9][10]

  • Tracing into Central Metabolism : During lysine catabolism, the carbon backbone is broken down. The fate of the 2-13C atom can be traced as it moves into downstream metabolites like α-ketoadipate and eventually acetyl-CoA, which enters the TCA cycle.[13] This allows for the investigation of fluxes within central carbon metabolism.

  • Distinguishable Mass Shift : The +1 mass shift provided by the single 13C label is easily detectable by modern high-resolution mass spectrometers.[14]

Experimental Design & Workflow

A successful metabolic flux experiment requires careful planning and execution, from initial cell culture to final data analysis.

Overall Experimental Workflow

The following diagram illustrates the typical workflow for an MFA experiment using DL-Lysine-2-13C.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis A Experimental Design (Define Objectives, Select Cell Line) B Media Preparation (Prepare 'Heavy' Lysine Medium) A->B C Cell Culture & Labeling (Achieve >97% Incorporation) B->C D Harvesting & Quenching (Stop Metabolism Rapidly) C->D E Metabolite Extraction / Protein Hydrolysis D->E F LC-MS/MS Analysis (Quantify Isotope Enrichment) E->F G Data Processing (Correct for Natural Abundance) F->G H Flux Calculation & Modeling (Determine Reaction Rates) G->H caption Figure 1. Overall workflow for a 13C-lysine metabolic flux experiment.

Caption: Figure 1. Overall workflow for a 13C-lysine metabolic flux experiment.

Key Considerations for Experimental Design
  • Choice of Isomer (DL-Lysine) : DL-Lysine is a racemic mixture of D- and L-isomers. While only L-lysine is incorporated into proteins, some organisms can interconvert the isomers.[15] For most mammalian cell culture studies focused on protein synthesis, using the pure L-isomer (e.g., L-Lysine-2-13C) is preferred to avoid confounding effects from the D-isomer. However, DL-Lysine can be a cost-effective option for certain applications.

  • Achieving Isotopic Steady State : For many MFA models, the assumption of isotopic steady state is crucial.[3] This is the point at which the isotopic enrichment of intracellular metabolites remains constant over time. For protein synthesis measurements, this typically requires culturing cells in the labeled medium for at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acid into the proteome.[16]

  • Media Formulation : Standard culture media contain unlabeled lysine. To perform a labeling experiment, one must use a custom medium deficient in lysine, which is then supplemented with DL-Lysine-2-13C. It is also common to use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.[16]

Protocol: 13C-Lysine Labeling in Cell Culture for Protein Synthesis Analysis

This protocol outlines a standard procedure for labeling adherent mammalian cells to measure protein synthesis rates, adapted from principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[17][18][19]

Materials:

  • Lysine-deficient cell culture medium (e.g., DMEM)

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture reagents (e.g., PBS, trypsin)

Procedure:

  • Prepare 'Heavy' Medium : Supplement the lysine-deficient base medium with this compound to the desired final concentration (e.g., the same molar concentration as lysine in standard DMEM, ~0.8 mM). Add dFBS to a final concentration of 10%. Sterile filter the complete medium.

  • Cell Adaptation : Culture the chosen cell line in the prepared 'heavy' medium.

  • Passaging : Passage the cells for a minimum of five cell divisions. This is crucial to dilute out the pre-existing "light" proteins and achieve a high degree of labeling incorporation (>97%).[16]

  • Experimental Treatment : Once cells are fully labeled, they can be used for experiments. For example, a drug can be applied to investigate its effect on protein synthesis or degradation.

  • Harvesting : At the desired time points, wash the cells with ice-cold PBS and harvest them. Rapidly quenching metabolic activity by flash-freezing the cell pellet in liquid nitrogen is recommended.

  • Protein Extraction and Hydrolysis :

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Precipitate the protein (e.g., with acetone or TCA).

    • Hydrolyze the protein pellet to break it down into its constituent amino acids. This is typically done by heating in 6M HCl at 110°C for 24 hours.

    • Dry the hydrolysate to remove the acid.

  • Analysis : Resuspend the dried amino acids in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

Mass spectrometry is the primary analytical technique for quantifying the incorporation of stable isotopes into metabolites and proteins.[7][]

Mass Spectrometry Analysis

High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are ideal for MFA as they can easily resolve the mass difference between the labeled (13C) and unlabeled (12C) isotopologues.[14]

Sample Analysis:

  • The extracted amino acids (from protein hydrolysate) are separated using liquid chromatography.

  • The separated amino acids are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.

  • The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • For lysine, two main peaks will be observed:

    • Unlabeled Lysine (12C)

    • Labeled Lysine (+1 m/z shift from the 2-13C)

Data Presentation: Expected Mass Shifts

The following table summarizes the key properties and expected mass values for lysine analysis.

PropertyUnlabeled L-LysineL-Lysine-2-13C
Chemical FormulaC6H14N2O2C5¹³CH14N2O2
Monoisotopic Mass146.1055 Da147.1089 Da
Mass ShiftN/A+1.0034 Da
Expected Ion (M+H)⁺ 147.1128 m/z 148.1162 m/z

Data Analysis & Interpretation

Raw mass spectrometry data must be processed to yield meaningful biological insights.

Correcting for Natural Abundance

It is crucial to correct for the natural abundance of 13C, which is approximately 1.1%.[] This means that even in an unlabeled sample, there will be a small peak at the M+1 mass due to the natural presence of 13C. Software packages designed for flux analysis can automatically perform this correction.

Calculating Fractional Synthesis Rate (FSR)

For protein turnover studies, the primary output is the FSR. It represents the fraction of the protein pool that is newly synthesized over a given period. The calculation requires measuring the isotopic enrichment in the protein-bound lysine and in the precursor pool (intracellular free lysine).

Tracing Lysine Catabolism

When using DL-Lysine-2-13C to study central metabolism, the interpretation is more complex. The 13C label from the alpha-carbon of lysine can be traced through its catabolic pathways into the TCA cycle.

G Lysine Lysine-2-13C Sacc Saccharopine Pathway Lysine->Sacc Pipe Pipecolate Pathway Lysine->Pipe AAA α-Aminoadipic semialdehyde (AAS) Sacc->AAA Pipe->AAA AKA α-Ketoadipate AAA->AKA AcCoA Acetyl-CoA (labeled) AKA->AcCoA TCA TCA Cycle AcCoA->TCA caption Figure 2. Simplified lysine catabolism pathway.

Caption: Figure 2. Simplified lysine catabolism pathway.

By tracking the appearance of 13C in TCA cycle intermediates (e.g., citrate, malate), researchers can infer the contribution of lysine catabolism to central carbon metabolism.[13][15] This can be particularly insightful in diseases where amino acid metabolism is reprogrammed, such as in certain cancers.

Conclusion

This compound is a versatile and powerful tool for metabolic flux analysis. Its utility spans from the direct and robust measurement of protein synthesis and degradation to nuanced investigations of central carbon metabolism.[9][10] By understanding the core principles of its application, carefully designing experiments, and employing rigorous analytical and data interpretation methods, researchers can unlock a wealth of information about the dynamic nature of cellular metabolism. This guide provides the foundational knowledge for scientists and drug development professionals to confidently integrate this tracer into their research, driving new discoveries in health and disease.

References

  • Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Integrative physiology of lysine metabolites. (2023, November 17). Physiology. Retrieved February 23, 2026, from [Link]

  • Lysine - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Lysine catabolism: flow, metabolic role and regulation - SciELO. (n.d.). Scientific Electronic Library Online. Retrieved February 23, 2026, from [Link]

  • Lysine: Biosynthesis, catabolism and roles - SciSpace. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Methods and advances in metabolic flux analysis: a mini-review - Oxford Academic. (2015, March 1). Oxford University Press. Retrieved February 23, 2026, from [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Principles of Stable-Isotope Tracing. (A) Isotopes of an element are... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Understanding metabolism with flux analysis: from theory to application - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers. (n.d.). Frontiers. Retrieved February 23, 2026, from [Link]

  • Principles of stable isotope research – with special reference to protein metabolism - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC. (2022, September 7). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications - Johns Hopkins Medicine. (2005, January 18). Johns Hopkins Medicine. Retrieved February 23, 2026, from [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Understanding mass shift of 13C labeled lysine in mass spectrometry

Precision Proteomics: A Technical Guide to -Lysine Mass Shifts in Mass Spectrometry

Executive Summary

This technical guide dissects the physicochemical and experimental mechanics of using


1

Part 1: The Physicochemistry of Mass Shift

The Nuclear Physics of the Shift

The fundamental premise of using

mass defect
  • Standard Carbon (

    
    ):  Defined as exactly 12.00000 Da.
    
  • Stable Isotope Carbon (

    
    ):  Mass of 13.00335 Da.
    
  • The Delta (

    
    ): 
    
    
    Da per carbon atom.

The Lysine Calculation (


):



Senior Scientist Insight:

In an Orbitrap or FT-ICR instrument, this 0.02 Da decimal is critical. If your mass tolerance is set too tight (e.g., <5 ppm) without accounting for the mass defect in the software parameters, the algorithm may fail to pair the Light (Lys-0) and Heavy (Lys-6) peaks, leading to "missing values" in your quantitation.

Why Lysine? The Trypsin Advantage

Lysine is chosen not just for its essential nature in mammalian cells, but for its interaction with Trypsin .

  • Cleavage Specificity: Trypsin cleaves exclusively at the C-terminus of Arginine (Arg) and Lysine (Lys).

  • Result: Every tryptic peptide (except the protein C-terminus) will end with a Lysine or Arginine.

  • Quantification: This ensures that every Lysine-containing peptide carries the mass tag, creating a predictable 1:1 doublet in the mass spectrum.

Part 2: Experimental Workflow (Self-Validating Protocol)

To ensure scientific integrity, this protocol is designed as a self-validating system . The failure of any step becomes immediately apparent in the subsequent step, preventing wasted instrument time.

Media Preparation & Dialysis

The Trap: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous (Light) Lysine. Adding Heavy Lysine to standard media results in unpredictable dilution, not replacement. The Fix: Use Dialyzed FBS (10 kDa cutoff) to deplete all free amino acids, then reconstitute with defined Heavy Lysine.

The "6-Doubling" Rule

Complete incorporation (>95%) is required for accurate quantitation.

  • Validation Step: Do not harvest at a fixed time; harvest at a fixed confluence.

  • Calculation:

    
    . You need 5-6 doublings.[2] If you split cells 1:5, that is roughly 2.3 doublings per passage. You need at least 3 passages.[3]
    
Workflow Diagram

The following diagram illustrates the parallel processing required to minimize batch effects.

SILAC_Workflowcluster_LightCondition A (Control)cluster_HeavyCondition B (Treatment)StartStart: Cell LineMedia_LMedia + 12C-Lys (Light)Start->Media_LMedia_HMedia + 13C-Lys (Heavy)Start->Media_HCulture_LCulture (6 Doublings)Media_L->Culture_LLysis_LLysis & Protein ExtractionCulture_L->Lysis_LMixMix Lysates (1:1 Ratio)Lysis_L->Mix50µg ProteinCulture_HCulture (6 Doublings)Media_H->Culture_HTreat_HApply Drug/StimulusCulture_H->Treat_HLysis_HLysis & Protein ExtractionTreat_H->Lysis_HLysis_H->Mix50µg ProteinDigestTrypsin Digestion(Cleaves at C-term Lys)Mix->DigestLCMSLC-MS/MS Analysis(Orbitrap/Q-TOF)Digest->LCMSDataData Analysis(MaxQuant/Proteome Discoverer)LCMS->DataCheckQC Check:Incorporation > 95%?LCMS->Check

Figure 1: The Parallel SILAC Workflow. Note the mixing step occurs before digestion to eliminate variability in sample processing.

Part 3: Technical Nuances & Troubleshooting

The "Singlet" Problem (Lysine vs. Arginine)

If you only use

  • The Issue: Trypsin also cleaves at Arginine. Peptides ending in Arginine will not contain a heavy label. They will appear as "singlets" (only one peak) in the mass spectrum.

  • The Consequence: Quantification software expects doublets. Singlets are often discarded as background noise or non-quantifiable features.

  • The Solution: Standard SILAC protocols almost always pair

    
    -Lysine  with 
    
    
    -Arginine (Arg-10)
    . This ensures every tryptic peptide is labeled.[2]
The "Proline Conversion" Artifact

A notorious issue in SILAC is the metabolic conversion of Arginine to Proline.[4][5] While this guide focuses on Lysine, the two are linked.

  • Mechanism: Excess Heavy Arginine

    
     Ornithine 
    
    
    Heavy Proline.
  • Impact: This creates "satellite peaks" (mass shift of heavy Proline) that split the signal intensity, causing underestimation of the heavy peptide abundance.[4]

  • Mitigation: Titrate Arginine concentration to the minimum required for growth (usually ~28 mg/L for HeLa), or use cell lines deficient in Arg-to-Pro conversion enzymes.

Incorporation Efficiency Calculation

Before running the full experiment, run a "Heavy-only" sample.

  • Threshold: If Incorporation < 95%, do not proceed. Culture for more passages.

Part 4: Data Visualization & Analysis[2]

Mass Spectrum Logic

The mass spectrometer detects the Mass-to-Charge ratio (

  • Charge State (

    
    ):  Tryptic peptides are usually 
    
    
    or
    
    
    .
  • Observed Shift:

    • If

      
      , the observed spacing is 
      
      
      Th.
    • If

      
      , the observed spacing is 
      
      
      Th.
Data Table: Common Lysine Isotopologues
Label NameChemical CompositionMass Shift (

Da)
Common Use Case
Lys-0 (Light)

0.00Control / Reference
Lys-4 (Medium)

(Deuterium)
+4.023-plex SILAC (Middle channel)
Lys-6 (Heavy)

+6.02 Standard 2-plex SILAC
Lys-8 (Heavy)

+8.01Used to distinguish from Lys-6 in multiplexing
Peak Pairing Logic Diagram

This diagram visualizes how software like MaxQuant identifies the labeled pairs.

Peak_Pairingcluster_DetectionFeature DetectionScanMS1 Full ScanPeak_LPeak A (Light)m/z = XScan->Peak_LPeak_HPeak B (Heavy)m/z = X + (6/z)Scan->Peak_HValidationIsotope Pattern Check(Same retention time?)Peak_L->ValidationPeak_H->ValidationRatioCalculate H/L RatioValidation->RatioYesDiscardNoise/UnpairedValidation->DiscardNo

Figure 2: Algorithmic Logic for SILAC Pair Detection. The software searches for co-eluting peaks separated by exactly 6.02/z.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][5][6] Molecular & Cellular Proteomics. Link

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. Link

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Protein Quantitation Kits Technical Guide. Link

Technical Guide: DL-Lysine-2-13C Dihydrochloride in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DL-Lysine-2-13C dihydrochloride as a tracer in metabolic studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for utilizing This compound in metabolic research. While L-Lysine is the biologically active enantiomer for protein synthesis in mammals, the racemic DL-form is frequently encountered in chemical catalogs and specific experimental setups.

Critical Advisory: The use of a racemic (DL) tracer introduces significant analytical complexity. Unlike pure L-Lysine tracers, the D-isomer is not incorporated into mammalian protein but accumulates in the free amino acid pool, potentially skewing precursor enrichment calculations if not chromatographically resolved. This guide outlines the specific protocols, analytical corrections, and mass spectrometry workflows required to generate rigorous data using this specific isotopologue.

Chemical Identity & Tracer Specifications[1][2][3]

PropertySpecification
Compound Name This compound
Chemical Formula C5(13C)H14N2O2 · 2HCl
Isotopic Label Carbon-13 at position C2 (α-carbon)
Mass Shift +1.00335 Da (M+1)
Chirality Racemic (50% L-isomer, 50% D-isomer)
Solubility Highly soluble in water (>50 mg/mL)
Primary Application Metabolic Flux Analysis (MFA), Protein Turnover (with chiral separation), D-Amino Acid Oxidase (DAO) studies
The Significance of the C2 Label

The C2 (alpha-carbon) position is metabolically distinct from the C1 (carboxyl) position.

  • C1 Label: Often lost as

    
     during early decarboxylation events (e.g., via lysine decarboxylase in bacteria).
    
  • C2 Label: Retained in the carbon skeleton during the initial steps of the Saccharopine pathway (mammalian liver) and Pipecolate pathway (brain/peroxisomes), making it an ideal tracer for downstream catabolic flux analysis and acetyl-CoA pool entry.

Strategic Application: The "DL" Challenge

Expertise Insight: The most common error in using DL-Lysine-2-13C is treating it as a functionally equivalent substitute for L-Lysine-2-13C.

The Racemic Conundrum

Mammalian translation machinery is stereospecific for L-Lysine .

  • Protein Incorporation: Only the L-[2-13C]Lysine component will be incorporated into nascent proteins.

  • Free Pool Dynamics: The D-[2-13C]Lysine component remains in the plasma/tissue free pool or is cleared renally/metabolized by D-amino acid oxidase (DAO).

  • Analytical Risk: If you use a standard (achiral) GC-MS or LC-MS method to measure precursor enrichment (Tracee), the instrument will detect both L and D forms. This dilutes the calculated enrichment, leading to a gross underestimation of the Fractional Synthetic Rate (FSR).

Mandatory Protocol Adjustment: When using DL-tracers for protein turnover, you must use a Chiral Column (e.g., Chiralpak or specialized GC chiral phases) to separate the L-precursor from the D-precursor before MS analysis.

Metabolic Pathways & Fate

Lysine catabolism in mammals is compartmentalized. The C2 label allows researchers to differentiate between the mitochondrial Saccharopine pathway and the peroxisomal Pipecolate pathway.

Diagram: Lysine Catabolism & C2 Fate

The following diagram illustrates the flow of the C2-labeled carbon through the Saccharopine pathway, the dominant route in the liver.

LysineCatabolism cluster_legend Legend Lysine DL-Lysine-2-13C (Extracellular) LLysine L-Lysine-2-13C (Intracellular) Lysine->LLysine Transport (CAT-1) DLysine D-Lysine-2-13C (Intracellular) Lysine->DLysine Transport Saccharopine Saccharopine (Mitochondria) LLysine->Saccharopine LKR (Lysine-Ketoglutarate Reductase) Protein Nascent Protein (L-Lysine only) LLysine->Protein Translation (tRNA) AASA alpha-Aminoadipic semialdehyde DLysine->AASA DAO (Minor Pathway) Urine Renal Excretion DLysine->Urine Clearance Saccharopine->AASA SDH (Saccharopine Dehydrogenase) AcetylCoA Acetyl-CoA (TCA Cycle Entry) AASA->AcetylCoA Oxidation Steps key Green: Bioactive L-Form Red: Inert/Excreted D-Form Yellow: Metabolic Intermediate

Caption: Metabolic fate of DL-Lysine-2-13C. Note the bifurcation where only L-Lysine enters the protein synthetic pool, while D-Lysine is primarily excreted or metabolized via minor pathways.

Experimental Protocol: In Vivo Protein Turnover

This protocol assumes a Primed-Constant Infusion method, the gold standard for steady-state metabolic tracking.

Phase 1: Tracer Preparation
  • Vehicle: Dissolve DL-Lysine-2-13C 2HCl in sterile 0.9% saline.

  • Concentration: Typically 10–20 mg/mL. Filter sterilize (0.22 µm).

  • Dosage Calculation (Critical):

    • Standard L-Lysine dose: ~15 µmol/kg (prime) + 15 µmol/kg/h (infusion).

    • DL-Correction: You must double the dose to achieve the same L-Lysine plasma enrichment.

    • Target: 30 µmol/kg (prime) + 30 µmol/kg/h (infusion).

Phase 2: Administration (Mouse Model Example)
  • Catheterization: Insert a jugular vein catheter for infusion and a carotid artery catheter for sampling (or use tail vein/retro-orbital if terminal).

  • Prime: Administer bolus over 1 minute.

  • Infusion: Immediately start constant infusion using a syringe pump.

  • Duration: Maintain for 4–6 hours to achieve Isotopic Steady State (plateau) in the free amino acid pool.

Phase 3: Sampling
  • Blood: Collect 50 µL plasma at t=0, 60, 120, 180, 240 mins. Centrifuge at 4°C, 3000g. Store -80°C.

  • Tissue: At terminal point, rapidly excise tissue (muscle, liver), freeze-clamp in liquid nitrogen to stop metabolism immediately.

Analytical Methodology: GC-MS

To analyze Lysine-2-13C, the TBDMS (tert-butyldimethylsilyl) derivatization is preferred due to the stability of the [M-57] fragment, which retains the carbon skeleton.

Step 1: Sample Preparation[4]
  • Protein Precipitation: Mix 50 µL plasma with 250 µL sulfosalicylic acid (SSA) or methanol. Centrifuge.

  • Supernatant (Free Pool): Dry under nitrogen.

  • Pellet (Bound Pool): Hydrolyze in 6M HCl at 110°C for 24 hours. Dry under nitrogen.

Step 2: Derivatization (TBDMS)
  • Add 50 µL Acetonitrile + 50 µL MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS.

  • Incubate at 100°C for 60 minutes .

  • Chemistry: This forms the tri-TBDMS derivative of Lysine (N,N,O-tris-TBDMS).

Step 3: GC-MS Parameters[5]
  • Column: Chiral-Select 1000 (or equivalent chiral column) is required to separate L and D peaks. If using a standard DB-5ms column, you must accept the limitation that you are measuring Total (L+D) enrichment.

  • Carrier Gas: Helium, 1 mL/min.

  • Ionization: Electron Impact (EI), 70 eV.

  • Mode: SIM (Selected Ion Monitoring).

Data Table: Target Ions (TBDMS Derivative)
Fragmentm/z (Light)m/z (Heavy +1)Description
[M-57] 431.3 432.3 Loss of t-butyl group (C4H9). Retains entire Lysine skeleton (C2 included). Primary Quant Ion.
[M-159] 329.2330.2Loss of CO-O-TBDMS. Retains amine but loses C1. Use for C1 vs C2 confirmation.
[M-85] 403.3404.3Loss of C4H9 + CO.

Note: The m/z values are approximate for the tri-TBDMS derivative. Always run a neat standard to confirm retention times and exact masses on your instrument.

Data Analysis & Calculations

Calculation 1: Atom Percent Excess (APE)


Where 

is the ratio of peak areas (Area 432 / Area 431).
Calculation 2: Fractional Synthetic Rate (FSR)

The standard precursor-product equation:



The DL-Correction Factor: If you used a non-chiral column, your


 measures both L and D.
  • Since D-Lysine accumulates and is not used,

    
     is likely higher  or different  than the true 
    
    
    
    .
  • Correction: There is no universal mathematical constant because D-clearance varies by species.

  • Self-Validating Step: Compare the plasma enrichment to the "Tissue Fluid" enrichment. Alternatively, use the Surrogate Precursor Approach : Use the enrichment of a rapidly turning-over protein (like plasma fibrinogen) as the baseline for the "true" L-Lysine precursor enrichment.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_vivo In Vivo Phase cluster_analytics Analytics (GC-MS) cluster_data Data Processing Step1 Tracer Prep (2x Dose for DL) Step2 Infusion (Prime + Constant) Step1->Step2 Step3 Sampling (Plasma + Tissue) Step2->Step3 Step4 Derivatization (MTBSTFA) Step3->Step4 Step5 GC-MS Analysis (SIM m/z 431/432) Step4->Step5 Step6 Peak Integration (M+0 vs M+1) Step5->Step6 Step7 FSR Calculation (Precursor Correction) Step6->Step7

Caption: End-to-end workflow for DL-Lysine-2-13C protein turnover studies. Note the specific requirement for dosage adjustment and precursor correction.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Matthews, D. E., et al. (1980).[1] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Hoffer, L. J. (2016). "Parenteral Nutrition: Amino Acids." Nutrients.[2][3] (Discusses D-isomer metabolism and clearance). Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Sigma-Aldrich. "Derivatization and Analysis of Amino Acids by GC-MS." Technical Bulletin. Link

Sources

Physical and chemical properties of DL-Lysine-2-13C dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to DL-Lysine-2-13C Dihydrochloride: Properties, Analysis, and Applications

Introduction

This compound is a stable isotope-labeled (SIL) form of the essential amino acid lysine. In this isotopologue, the carbon atom at the second position (the alpha-carbon) is replaced with a heavy carbon-13 (¹³C) isotope. This specific, non-radioactive labeling results in a predictable mass shift, making it an invaluable tool for researchers in proteomics, metabolomics, and drug development.[1] Unlike its radioactive counterparts, it can be handled safely in a standard laboratory setting.

As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous solutions, which is critical for its application in cell culture media and as an internal standard for quantitative analysis.[2] This guide provides a comprehensive overview of the core physical and chemical properties of DL-Lysine-2-¹³C dihydrochloride, detailed analytical methodologies, and a discussion of its primary applications, with a focus on providing field-proven insights for researchers and scientists.

Physicochemical and Isotopic Properties

The fundamental properties of DL-Lysine-2-¹³C dihydrochloride are crucial for designing experiments and interpreting data. These characteristics define its behavior in chemical and biological systems.

PropertyValueReference(s)
Chemical Formula H₂N(CH₂)₄¹³CH(NH₂)CO₂H·2HCl
Molecular Weight 220.10 g/mol
CAS Number 286437-17-0
Appearance White to off-white solid/crystalline powder[3]
Melting Point ~190 °C (decomposes)[4]
Isotopic Purity ≥99 atom % ¹³C
Mass Shift M+1
Chemical Purity ≥98%[5]
Storage Store at room temperature, away from light and moisture.[6][7]
  • Solubility : The dihydrochloride salt form significantly enhances the compound's solubility in water and cell culture media, a critical factor for achieving the necessary concentrations for metabolic labeling.[2] While specific quantitative data can vary, lysine hydrochloride is generally highly soluble in water.[8]

  • Stability : DL-Lysine-2-¹³C dihydrochloride is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a dry, cool, and well-ventilated place to prevent degradation from moisture.[7]

Analytical Characterization: Spectroscopic Insights

Mass Spectrometry (MS)

The core utility of DL-Lysine-2-¹³C dihydrochloride in quantitative proteomics stems from its behavior in a mass spectrometer. The incorporation of a single ¹³C atom results in a mass increase of approximately 1 Dalton (M+1) compared to the natural "light" lysine. This distinct and predictable mass shift allows for the direct comparison and relative quantification of proteins or peptides from different experimental conditions (e.g., control vs. treated) within a single MS analysis. This is the foundational principle of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the isotopic labeling site and assessing the purity of the compound.[9][10] In a ¹³C NMR spectrum, the signal corresponding to the alpha-carbon (C2) will be readily observable and significantly enhanced due to the isotopic enrichment. The chemical shift of this carbon provides structural confirmation.[11] Researchers can use NMR to ensure the label is at the correct position and that no isotopic scrambling has occurred during synthesis.[12][13][14]

Primary Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of proteomes.[5] The method relies on metabolically incorporating "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of cultured cells. DL-Lysine-2-¹³C dihydrochloride can serve as a "heavy" amino acid source.

The causality behind this choice is that lysine is an essential amino acid for many cell lines, meaning they cannot synthesize it and must acquire it from the culture medium.[15] This ensures that all newly synthesized proteins will incorporate the provided labeled lysine, leading to near-complete labeling of the proteome after a sufficient number of cell divisions.[5]

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis light_media Population 1: 'Light' Medium (Natural Lysine) passage Culture for >5 cell divisions light_media->passage Labeling heavy_media Population 2: 'Heavy' Medium (¹³C-Lysine) heavy_media->passage Labeling control Control (e.g., Vehicle) passage->control treatment Treatment (e.g., Drug) passage->treatment mix Combine Cells (1:1 ratio) control->mix treatment->mix lyse Cell Lysis mix->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow of a SILAC experiment.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure experimental success.

Protocol 1: SILAC Media Preparation and Cell Labeling

This protocol details the steps for preparing SILAC media and ensuring complete metabolic labeling of cells.

  • Prepare Lysine-Deficient Medium : Start with a base medium that is deficient in L-lysine (and typically L-arginine as well, if double-labeling is intended). Common choices include DMEM or RPMI-1640 formulated for SILAC.

  • Reconstitute Labeled and Unlabeled Amino Acids :

    • "Light" Medium : Supplement the base medium with the standard concentration of natural L-lysine.

    • "Heavy" Medium : Supplement the base medium with DL-Lysine-2-¹³C dihydrochloride at the same final concentration as the "light" medium.[5]

  • Complete the Media : Add other necessary components such as dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%. Dialyzed serum is critical because standard serum contains endogenous amino acids that would dilute the isotopic label.

  • Sterile Filter : Sterile filter the complete "light" and "heavy" media using a 0.22 µm filter.

  • Cell Culture and Adaptation :

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Crucial Step : Passage the cells for a minimum of five to six cell divisions. This is a critical step to ensure that the cellular protein has been turned over sufficiently, leading to near-complete (>97%) incorporation of the labeled amino acid.[5] The incorporation efficiency can be verified by a preliminary mass spectrometry analysis of a small cell sample.

  • Experimental Treatment : Once complete labeling is confirmed, apply the experimental stimulus (e.g., drug, growth factor) to one population while the other serves as a control.

Protocol 2: Protein Digestion for Mass Spectrometry

This protocol outlines the sample preparation needed to analyze the SILAC-labeled proteomes.

Digestion_Workflow start Combined Cell Lysate (Light + Heavy) denature 1. Denaturation (e.g., Urea, SDS) start->denature reduce 2. Reduction (DTT) denature->reduce Unfolds proteins alkylate 3. Alkylation (Iodoacetamide) reduce->alkylate Breaks disulfide bonds digest 4. Digestion (Trypsin, 37°C overnight) alkylate->digest Prevents disulfide reformation desalt 5. Desalting & Cleanup (e.g., C18 StageTip) digest->desalt Cleaves proteins into peptides end Peptide Mixture for LC-MS/MS Analysis desalt->end Removes contaminants

Caption: Standard workflow for protein sample digestion.

  • Cell Harvesting and Lysis : Harvest both the "light" and "heavy" cell populations. Count the cells and combine them in a precise 1:1 ratio. Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of the lysate using a standard method like a BCA assay.

  • Denaturation : Denature the proteins in the lysate using a strong chaotrope like 8M urea. This step unfolds the proteins, making them accessible to proteolytic enzymes.

  • Reduction : Reduce the disulfide bonds within the proteins by adding Dithiothreitol (DTT) and incubating.

  • Alkylation : Alkylate the cysteine residues by adding iodoacetamide. This step is crucial as it irreversibly modifies the sulfhydryl groups, preventing the disulfide bonds from reforming.

  • Digestion : Dilute the urea concentration to <2M to ensure the activity of the protease. Add trypsin and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.[5]

  • Desalting : Before MS analysis, desalt the resulting peptide mixture using a C18 solid-phase extraction method (e.g., StageTips) to remove salts and detergents that interfere with ionization. The cleaned peptides are then ready for LC-MS/MS analysis.[5]

Safety and Handling

While stable isotopes are non-radioactive, standard laboratory safety practices should always be followed.

  • Handling : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][16] Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[16]

  • Storage : Store the compound in a tightly closed container in a dry, cool place, away from moisture and direct light to ensure its long-term stability.[6]

  • Disposal : Dispose of the substance and its container in accordance with local, state, and federal regulations.[16]

Conclusion

DL-Lysine-2-¹³C dihydrochloride is a foundational tool in modern quantitative biology. Its well-defined physical properties, chemical stability, and high isotopic purity make it an ideal reagent for a range of applications, most notably SILAC-based quantitative proteomics. By enabling the precise relative quantification of thousands of proteins simultaneously, it provides researchers with a powerful method to dissect complex cellular processes, identify drug targets, and understand disease mechanisms with high accuracy and reproducibility.

References

  • BenchChem. (2025). An In-depth Technical Guide to L-(6-¹³C)
  • Chavan, T. S., Abraham, S., & Gaponenko, V. (2013). Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods. PMC - NIH. Available at: [Link].

  • Takeda, M., & Terauchi, T. (2013). Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies. PubMed. Available at: [Link].

  • Creative Biolabs. L-Lysine-2HCl, 13C6, 15N2 for SILAC. (Product Page) Available at: [Link].

  • ResearchGate. Lysine 13C-Methylation NMR for Analyses of Interactions and Structural Changes. Available at: [Link].

  • Cambridge Isotope Laboratories, Inc. (2023). L-LYSINE:2HCL (1-¹³C, 99%)
  • Ataman Kimya. LYSINE MONOHYDROCHLORIDE. (Product Page) Available at: [Link].

  • Chromachemie Laboratory. (2011). Stable Isotopes for Mass Spectrometry.
  • MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

  • ResearchGate. ¹H NMR (A) and ¹³C NMR (B) of L‐, D‐, DL‐lysine and L‐, D‐lysine ⋅ HCl. Available at: [Link].

  • PubChem. Lysine dihydrochloride. (Database Entry) Available at: [Link].

  • Joint Research Centre. (2013).
  • Carl ROTH. Safety Data Sheet: DL-Lysine hydrochloride. Available at: [Link].

  • CPAChem. (2021). Safety data sheet - L-(+)-Lysine monohydrochloride. Available at: [Link].

  • Darling, P. B., et al. (1999). Isotopic enrichment of amino acids in urine following oral infusions of L-[1-¹³C]phenylalanine and L-[1-¹³C]lysine in humans: confounding effect of D-[¹³C]amino acids. PubMed. Available at: [Link].

  • Google Patents. US6329548B1 - Aqueous stable lysine solution.
  • Wikipedia. Lysine. Available at: [Link].

  • PubChem. Lysine, DL-. (Database Entry) Available at: [Link].

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Advanced Quantitative Proteomics: The Strategic Utility of DL-Lysine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of DL-Lysine-2-13C dihydrochloride in quantitative proteomics Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of quantitative proteomics, This compound represents a specialized, high-precision tool distinct from standard SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) reagents.[2] While standard differential expression proteomics typically utilizes L-Lysine-13C6,15N2 (+8 Da) to create distinct mass spectral peaks, DL-Lysine-2-13C (+1 Da) serves a different, critical function: the measurement of protein turnover kinetics (Fractional Synthesis Rate, FSR) and Metabolic Flux Analysis (MFA) .

This guide dissects the physicochemical properties, stereochemical considerations, and experimental protocols for leveraging this specific isotopologue to map protein dynamics and carbon fate rather than simple static abundance.

Part 1: Physicochemical & Stereochemical Core

The Compound Architecture

This compound is a racemic mixture of the essential amino acid lysine, labeled with a single Carbon-13 isotope at the


-carbon (C2) position.
PropertySpecificationTechnical Implication
Label Position C-2 (Alpha Carbon)Ideal for NMR backbone analysis and specific metabolic tracing (TCA entry).
Mass Shift +1.00335 DaCritical: Too small for standard "Light vs. Heavy" SILAC separation. Used instead for isotopomer envelope analysis.
Stereochemistry DL (Racemic)Contains 50% L-Lysine (biologically active) and 50% D-Lysine.
Salt Form DihydrochlorideEnhanced solubility in aqueous buffers and cell culture media.
The "DL" Paradox: Stereoselectivity in Proteomics

A critical decision point in experimental design is the use of a racemic (DL) mixture versus pure L-enantiomer.

  • The L-Enantiomer (Active): Mammalian translation machinery (ribosomes/tRNAs) is stereoselective. Only the L-Lysine-2-13C component will be incorporated into the nascent polypeptide chain.

  • The D-Enantiomer (Passive/Risk): The D-Lysine component is generally not incorporated into eukaryotic proteins.

    • Advantage:[2][3][] DL mixtures are significantly more cost-effective than pure L-forms, making them viable for large-scale in vivo labeling (e.g., rodent chow).

    • Risk: D-amino acids can be metabolized by D-amino acid oxidase (DAAO) into keto acids, potentially altering cellular redox states (H2O2 production). In sensitive cell lines, this can induce oxidative stress, skewing proteomic results.

Guidance: Use DL-Lysine-2-13C for in vivo animal turnover studies (where renal clearance handles D-isomers) or robust cell lines. Avoid in sensitive primary cultures unless toxicity controls are performed.

Part 2: Core Applications

Protein Turnover Kinetics (Fractional Synthesis Rate)

Unlike "static" SILAC, which measures relative abundance between samples, DL-Lysine-2-13C is used to measure how fast a protein is being made. Because the mass shift is only +1 Da, it overlaps with the natural M+1 isotope peak (due to natural 13C abundance).

The Method: Mass Isotopomer Distribution Analysis (MIDA) Instead of looking for a separate "heavy" peak, researchers monitor the distortion of the natural isotopic envelope. As L-Lysine-2-13C is incorporated, the ratio of M+1 to M+0 increases over time.

  • Equation:

    
    
    
    • 
      : Change in enrichment of the protein-bound lysine.
      
    • 
      : Enrichment of the precursor pool (free intracellular lysine).
      
    • 
      : Labeling time.
      
Metabolic Flux Analysis (MFA)

Tracing the C2 (alpha) carbon allows researchers to map the fate of the lysine backbone.

  • Pathway: Lysine

    
     Saccharopine 
    
    
    
    
    
    -Aminoadipic semialdehyde.
  • Utility: The C2 label eventually enters the TCA cycle via Acetyl-CoA. By analyzing downstream metabolites (Glutamate, Citrate) via GC-MS, one can determine if lysine is being used for protein synthesis (anabolism) or energy production (catabolism).

Part 3: Experimental Workflow & Visualization

Workflow: Measuring Protein Synthesis Rate

This protocol details the use of DL-Lysine-2-13C to determine the half-life of proteins in a cell culture system.

Step 1: Media Preparation

  • Prepare custom DMEM deficient in Lysine.

  • Supplement with DL-Lysine-2-13C to a final concentration of 0.8 mM (standard DMEM levels). Note: Since only 50% is L-form, you may need to double the concentration compared to pure L-Lysine to prevent starvation, but monitor osmolarity.

  • Add 10% dialyzed FBS (to remove natural light lysine).

Step 2: Pulse Labeling

  • Seed cells (e.g., HeLa or HEK293) and grow to 70% confluence.

  • Switch to the labeled media at

    
    .
    
  • Harvest cells at multiple time points (e.g., 0, 4, 8, 12, 24 hours).

Step 3: Extraction & Digestion

  • Lyse cells in 8M Urea buffer.

  • Perform standard reduction (DTT) and alkylation (IAA).

  • Digest with Trypsin (cleaves at Lysine/Arginine).

Step 4: LC-MS/MS Analysis

  • Instrument: High-resolution Orbitrap or Q-TOF (Resolution > 60,000 is crucial to resolve fine isotopic structures if possible, though MIDA relies on envelope ratios).

  • Crucial Setting: Ensure the dynamic range allows quantification of the M+0 and M+1 peaks without saturation.

Step 5: Data Processing

  • Extract Ion Chromatograms (XIC) for selected peptides.

  • Calculate the M+1/M+0 ratio for each time point.

  • Fit data to a first-order kinetic curve to calculate

    
    .
    
Visualization: The Logic of Isotope Incorporation

G Media Media Input (DL-Lysine-2-13C) Transport Amino Acid Transporter (L-form Specific) Media->Transport Uptake D_Waste D-Lysine (Excluded/Metabolized) Media->D_Waste Passive/Rejection Intracellular Intracellular Pool (Free L-Lysine-2-13C) Transport->Intracellular tRNA Lysyl-tRNA Synthetase Intracellular->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Protein Nascent Protein (Incorporated Label) Ribosome->Protein Synthesis Protein->Intracellular Degradation (Recycling) MS_Spec Mass Spectrometer (M+1 Envelope Shift) Protein->MS_Spec Tryptic Digestion & Analysis

Caption: Flux of DL-Lysine-2-13C showing stereoselective uptake and incorporation into the proteome for kinetic analysis.

Part 4: Data Interpretation & Quality Control

Calculating Isotope Enrichment (RIA)

When analyzing the MS spectra, you are looking for the shift in the isotopic envelope.

Isotope PeakCompositionSignal Behavior (Post-Labeling)
M+0 Monoisotopic (All 12C)Decreases relative to total intensity over time.
M+1 Contains one 13C (Natural or Label)Increases significantly. This is the signal of interest.
M+2 Two 13C atomsMinimal change (unless multiple Lysines per peptide).

Self-Validating Check: If you observe a distinct peak at +6 Da or +8 Da, you have contaminated your sample with standard SILAC reagents. With Lysine-2-13C, you should only see a broadening/skewing of the natural envelope towards M+1.

Handling the D-Isomer Interference

If using DL-Lysine in metabolic studies, you must validate that D-Lysine is not inhibiting growth.

  • Control Experiment: Grow cells in:

    • Standard L-Lysine.[5][6]

    • Pure L-Lysine + D-Lysine (unlabeled).

  • Compare growth curves. If (2) lags behind (1), the D-isomer is toxic to your specific cell line.

References

  • Stereoselectivity of Amino Acid Absorption and Metabolism. Source: National Institutes of Health (PMC). URL:[Link]

  • Mass Isotopomer Distribution Analysis (MIDA) for Biosynthesis Measurement. Source: American Journal of Physiology-Endocrinology and Metabolism. URL:[Link]

Sources

Methodological & Application

Application Note: Protein Turnover Analysis Using DL-Lysine-2-13C Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing DL-Lysine-2-13C dihydrochloride to quantify protein turnover dynamics in mammalian cell culture. While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) workflows typically employ pure L-Lysine isotopes with large mass shifts (+6 Da or +8 Da), this protocol addresses the specific requirements for using a racemic (DL) mixture with a single-dalton (+1 Da) mass shift .

Key Technical Distinction: Unlike standard "heavy/light" peak quantification, this method relies on Mass Isotopomer Distribution Analysis (MIDA) . The incorporation of Lysine-2-13C results in a subtle shift in the isotopic envelope (specifically the M+1 abundance) rather than a distinct chromatographic peak. This guide provides the necessary corrections for racemic dosing and low-mass-shift data deconvolution.

Technical Considerations & Mechanistic Grounding

The "DL" Factor: Stereoselectivity and Dosing

Biological systems are stereoselective. Mammalian ribosomes exclusively incorporate L-amino acids into nascent polypeptide chains.

  • L-Lysine-2-13C: The active tracer incorporated into proteins.

  • D-Lysine-2-13C: Biologically inert regarding protein synthesis but present in the media.

Critical Adjustment: Standard media formulations (e.g., DMEM) typically contain ~0.8 mM L-Lysine (varies by formulation). When substituting with DL-Lysine, you must double the molar concentration relative to the standard L-Lysine content to maintain the required bioavailability of the active L-isomer.

  • Risk: High concentrations of D-Lysine may compete with L-Lysine for cationic amino acid transporters (e.g., CAT-1/SLC7A1). Validation of cell growth rates during the labeling period is mandatory.

The +1 Da Mass Shift Strategy

The 2-13C label adds approximately 1.00335 Da to the lysine residue.

  • Standard SILAC (+6 Da): Creates a separate "heavy" peak.

  • This Protocol (+1 Da): The labeled peptide overlaps with the natural M+1 isotope (13C abundance ~1.1%) of the unlabeled peptide.

  • Analysis Method: We measure the change in the M+1 / M0 ratio over time. As protein synthesis occurs, the M+1 abundance increases beyond the theoretical natural abundance.

Experimental Workflow

The following diagram outlines the logical flow from media preparation to Mass Spectrometry data extraction.

ProteinTurnoverWorkflow cluster_analysis Data Processing Logic Start Experimental Design (Time Course Selection) MediaPrep Media Preparation (DL-Lysine-2-13C Substitution) Start->MediaPrep Calculate L-isomer eq. CellCulture Pulse Labeling (Cells in Log Phase) MediaPrep->CellCulture Replace std media Harvest Cell Lysis & Protein Extraction (t=0, t=1, t=x hours) CellCulture->Harvest Stop reaction Digestion Enzymatic Digestion (Trypsin) Harvest->Digestion FASP or S-Trap LCMS LC-MS/MS Analysis (High Resolution) Digestion->LCMS Peptide injection DataAnalysis Isotopomer Analysis (M+1 Excess Calculation) LCMS->DataAnalysis Extract XICs CalcTheoretical Calculate Theoretical Natural Abundance (M+1) Subtract Subtract Natural from Observed CalcTheoretical->Subtract MeasureObserved Measure Observed M+1 Abundance MeasureObserved->Subtract Subtract->DataAnalysis

Caption: Workflow for protein turnover analysis using racemic DL-Lysine-2-13C, highlighting the critical data processing step of correcting for natural isotopic abundance.

Detailed Protocol

Phase 1: Media Preparation (The "Racemic Correction")

Reagents:

  • Tracer: this compound (MW ~220.1 Da for 2HCl salt + 1 Da label).

  • Base Media: Lysine/Arginine-deficient DMEM or RPMI (dialyzed FBS is required to remove background unlabeled lysine).

Step-by-Step:

  • Calculate Concentration: Determine the standard L-Lysine concentration of your cell line's media (e.g., DMEM high glucose is typically 0.8 mM L-Lysine).

  • Adjust for Racemic Mixture: To achieve 0.8 mM L-Lysine, you must prepare a 1.6 mM solution of DL-Lysine-2-13C.

    • Calculation: 1.6 mmol/L * 220.1 g/mol = 352.16 mg/L.

  • Solubilization: Dissolve the DL-Lysine-2-13C powder in the deficient media.

  • Filtration: Sterile filter (0.22 µm) the reconstituted media.

  • Supplementation: Add dialyzed FBS (10%) and L-Arginine (standard concentration) to complete the media.

Phase 2: Pulse Labeling (In Vitro)
  • Seed Cells: Plate cells (e.g., HeLa, HEK293) and grow to 60-70% confluence in standard unlabeled media.

  • Wash: Aspirate media and wash cells 2x with warm PBS to remove extracellular unlabeled lysine.

  • Labeling Start (t=0): Replace PBS with the pre-warmed DL-Lysine-2-13C labeling media .

  • Time Points: Harvest cells at designated intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Note: t=0 is a critical control for natural isotopic abundance.

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in SDS-based buffer (e.g., 4% SDS, 100mM Tris-HCl pH 7.6) and boil at 95°C for 5 min to ensure complete protein solubilization and inactivation of proteases.

Phase 3: Sample Preparation for MS
  • Protein Quantification: Use BCA assay (compatible with SDS) to normalize protein loads (e.g., 50 µg per sample).

  • Reduction/Alkylation: Reduce with DTT (10 mM, 30 min) and alkylate with IAA (50 mM, 20 min, dark).

  • Digestion: Perform tryptic digestion using the FASP (Filter Aided Sample Preparation) or S-Trap method to remove SDS.

    • Enzyme:[1] Trypsin (cleaves at Lys/Arg).[2]

    • Note: Trypsin will cleave at the labeled Lysine-2-13C residues.

  • Desalting: Clean up peptides using C18 StageTips.

Phase 4: LC-MS/MS Acquisition

Instrument Parameters (Orbitrap Example):

  • Resolution: High resolution is crucial. Set MS1 resolution to 60,000 or 120,000 at 200 m/z.

    • Reason: We must accurately resolve the isotopic envelope.

  • Scan Range: 350–1600 m/z.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation).

Data Analysis: Calculating Fractional Synthesis Rate (FSR)

Because we use a +1 Da label, we cannot use standard SILAC software (like MaxQuant) in its default "multiplicity" mode easily. We use Isotopomer Enrichment Analysis .

The Math of +1 Da Enrichment

For a peptide with


 carbons, the natural abundance of the M+1 peak (due to naturally occurring 13C) is approximately 

. When Lysine-2-13C is incorporated, the abundance of the M+1 peak increases.

Table 1: Data Extraction Variables

VariableDescriptionSource

Intensity of the monoisotopic peak (all 12C)MS1 Spectrum

Intensity of the M+1 peak (one 13C)MS1 Spectrum

Observed Ratio (

)
Calculated

Theoretical Natural Ratio (

)
Calculated from sequence or t=0 sample

Atom Percent ExcessDerived
Calculation Steps
  • Identify Peptides: Search raw files against the proteome database.

  • Extract Chromatograms: For each identified lysine-containing peptide, extract the XIC (Extracted Ion Chromatogram) for M0 and M+1.

  • Calculate Enrichment (APE): The enrichment at time

    
     is the excess M+1 abundance relative to the natural baseline.
    
    
    
    
  • Calculate FSR: Assuming a precursor enrichment (

    
    ) of ~50% (since we used 100% labeled L-Lysine in the media, but intracellular pools dilute this slightly, ideally measured via free amino acid analysis):
    
    
    
    
    Refinement: For precise work, fit the data to the rise-to-plateau equation:
    
    
    Where
    
    
    is the turnover rate constant.

Troubleshooting & Validation

IssueProbable CauseSolution
No Enrichment Observed D-Lysine competition or insufficient L-isomer.Verify media calculation. Ensure DL concentration is 2x the standard L concentration.
Cell Toxicity D-Lysine toxicity or lack of other essential AA.Perform a growth curve comparison between DL-labeled media and standard L-media.
Inaccurate M+1 Ratios MS Resolution too low or peak interference.Increase MS1 resolution (>60k). Ensure isolation window is narrow if using PRM.
Precursor Dilution Intracellular recycling of unlabeled lysine.Use "flood dose" if possible, or correct

by measuring intracellular free lysine enrichment.

References

  • Schwanhäusser, B., et al. (2011). "Global quantification of mammalian gene expression control." Nature, 473(7347), 337-342. (Foundational reference for dynamic SILAC and protein turnover rates). Link

  • Doherty, M. K., et al. (2005). "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates." Proteomics, 5(2), 522-533. (Methodology for calculating turnover from isotope ratios). Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acid Product Information." (Source for DL-Lysine-2-13C specifications and racemic mixture handling). Link

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology, 276(6), E1146-E1170. (The definitive guide on MIDA and calculating synthesis from mass shifts). Link

Disclaimer: This protocol assumes the use of Research Grade reagents. DL-Lysine mixtures contain D-isomers which are generally not metabolized by mammalian cells but may impact transport kinetics. Always validate cell health during the labeling phase.

Sources

Application Note: In Vivo Metabolic Labeling & Flux Analysis using DL-Lysine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing DL-Lysine-2-13C dihydrochloride for in vivo metabolic tracing. Unlike standard L-Lysine-U-13C (universal labeling) used in "heavy" SILAC, this specific isotopologue (2-13C) and racemic mixture (DL) presents unique kinetic properties, cost advantages, and analytical challenges that require a specialized protocol.

Introduction & Mechanistic Basis[1][2][3]

The "DL" Duality: A Double-Edged Tracer

The use of DL-Lysine-2-13C introduces a critical variable: stereochemistry. Mammalian systems exhibit strict stereoselectivity.

  • L-Lysine-2-13C (50% of mixture): The biologically active enantiomer. It is incorporated into de novo protein synthesis and catabolized via the Saccharopine pathway in the mitochondria.

  • D-Lysine-2-13C (50% of mixture): generally inert for protein synthesis. It acts as a metabolic tracer for D-Amino Acid Oxidase (DAO) activity (primarily in the kidney and brain) or is excreted renally.

Key Experimental Implication: When calculating tracer dosage, you must account for the fact that only 50% of the mass is bioavailable for protein labeling. However, the D-isomer is not "invisible"—it competes for renal reabsorption (via the megalin pathway) and generates distinct catabolites (pipecolic acid) that must be distinguished from L-lysine catabolites (alpha-aminoadipic acid).

The 2-13C Label Physics

Unlike uniform labeling (+6 Da), the 2-13C label adds exactly +1.00335 Da .

  • Advantage: Ideal for Mass Isotopomer Distribution Analysis (MIDA) to measure fractional synthesis rates (FSR) without the high cost of U-13C reagents.

  • Challenge: The +1 Da peak overlaps with the natural Carbon-13 abundance (M+1) of the peptide. High-resolution Mass Spectrometry (HRMS) and baseline subtraction are mandatory.

Metabolic Pathways & Fate Map

The following diagram illustrates the divergent fates of the DL-mixture, essential for interpreting Mass Spec data.

LysineMetabolism DLLys DL-Lysine-2-13C (Input) LLys L-Lysine-2-13C DLLys->LLys 50% DLys D-Lysine-2-13C DLLys->DLys 50% Protein Protein Incorporation (Turnover Measurement) LLys->Protein Translation Sacc Saccharopine (Mitochondria) LLys->Sacc LKR/SDH Enzyme DAO D-Amino Acid Oxidase (Peroxisome) DLys->DAO Oxidative Deamination Urine Renal Excretion DLys->Urine Competition for Reabsorption AAA Alpha-Aminoadipic Acid (2-AAA) Sacc->AAA Oxidation Pipe Pipecolic Acid DAO->Pipe Cyclization

Figure 1: Divergent metabolic fates of the racemic DL-Lysine tracer. L-isomer drives protein synthesis; D-isomer traces renal/peroxisomal oxidation.

Experimental Protocol: In Vivo Pulse-Chase

Objective: Measure Protein Fractional Synthesis Rate (FSR) in Mouse Liver/Muscle.

Reagent Preparation
  • Compound: this compound (MW ~220.1 Da).

  • Vehicle: Sterile 0.9% Saline (PBS is acceptable, but saline is preferred to avoid phosphate precipitation with high concentrations of salts).

  • Stock Solution: Prepare a 50 mg/mL stock. Filter sterilize (0.22 µm).

Dosage Calculation (The "DL Correction")

Standard L-Lysine tracers are dosed at ~20-30 mg/kg for pulse labeling. Because DL-Lysine is only 50% active L-isomer:

  • Target Dose (L-equivalent): 30 mg/kg.

  • Required DL-Dose: 60 mg/kg.

  • Note: The D-isomer load (30 mg/kg) is well below the toxicity threshold (LD50 > 4 g/kg) but may induce mild diuresis.

Administration Workflow
StepActionCritical Technical Note
1 Baseline Bleed Collect 20 µL tail blood before tracer injection to establish natural isotopic envelope (M+0, M+1).
2 Tracer Injection IP Injection: Bolus 60 mg/kg. IV Infusion: For steady-state flux, infuse at 2 mg/kg/min (DL-mix) via jugular catheter.
3 Chase Period Pulse: 30 min to 4 hours (depending on protein turnover rate). Steady State: 4-6 hours infusion.
4 Tissue Harvest Flash freeze tissues in liquid nitrogen immediately. Lysine metabolism continues ex-vivo if not quenched.
5 Plasma Collection Centrifuge blood at 2000 x g, 4°C. Store plasma for enrichment normalization (Precursor Pool).

Sample Processing & Mass Spectrometry

Protein Extraction & Hydrolysis
  • Homogenization: Lyse tissue in 8M Urea or SDS-buffer.

  • Precipitation: TCA or Acetone precipitate to remove free amino acids (crucial to remove unincorporated tracer).

  • Hydrolysis: Resuspend pellet in 6N HCl, 110°C for 24 hours.

    • Why? You must degrade the protein back to amino acids to measure the incorporation of Lysine-2-13C into the peptide backbone.

    • Alternative: Tryptic digestion for peptide-level analysis (Proteomics).

Derivatization (GC-MS or LC-MS)

For accurate enrichment analysis, derivatization improves volatility and separation.

  • Method: TBDMS (tert-butyldimethylsilyl) derivatization.

  • Target Ion: Lysine-TBDMS derivative.

  • Mass Shift: Monitor the shift from m/z 431 (Unlabeled) to m/z 432 (Labeled).

Analytical Workflow Diagram

Workflow Sample Tissue Sample Precip Protein Precipitation (Remove Free AA) Sample->Precip Hydro Acid Hydrolysis (6N HCl, 110°C) Precip->Hydro Deriv Derivatization (TBDMS or Butylation) Hydro->Deriv MS GC-MS / LC-HRMS (SIM Mode) Deriv->MS Data Calculate M+1/M+0 Ratio MS->Data

Figure 2: Sample preparation workflow for isolating protein-bound lysine.

Data Analysis & Calculations

Determining Enrichment (APE)

The raw data will show an increase in the M+1 peak relative to M+0. You must calculate Atom Percent Excess (APE) .



Where


 is the ratio of peak areas: 

.
Fractional Synthesis Rate (FSR)

To determine how fast the protein is being made:



  • 
    : Enrichment in the hydrolyzed protein pellet.
    
  • 
    : Enrichment of free L-Lysine in the plasma (or intracellular fluid).
    
  • Correction: Ensure you measure the precursor enrichment of L-Lysine specifically if your column separates enantiomers (chiral column). If using a standard C18 column, the D-Lysine (unmetabolized) will co-elute, artificially inflating the "precursor" pool measurement. This is the most common error with DL tracers.

    • Solution: If you cannot separate D/L isomers analytically, assume the D-isomer concentration in plasma remains high (slow clearance) while L-isomer drops (rapid uptake). You may need to apply a correction factor of 0.5 to the precursor pool calculation if measuring total Lysine.

Validation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Protein Enrichment D-isomer competition or insufficient L-dose.Increase total DL-dose. Ensure L-isomer availability is calculated, not total mass.
High M+1 Background Natural abundance interference.Use high-resolution MS (Orbitrap) or increase labeling duration to overcome background noise.
Inconsistent Precursor Data Co-elution of D- and L-Lysine in plasma analysis.Use a Chiral column (e.g., Crownpak) to measure free L-Lysine enrichment specifically.

References

  • Lysine Metabolism & Saccharopine Pathway

    • Pena, I. A., et al. (2017).[1] "Lysine degradation through the saccharopine pathway in mammals." Biochemical Journal. Link

  • D-Amino Acid Oxidase (DAO)

    • Pollegioni, L., et al. (2007).[2] "D-Amino acid oxidase: physiological role and applications." FEBS Journal. Link

  • In Vivo Stable Isotope Labeling Protocols

    • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. Link

  • DL-Lysine Toxicity & Renal Handling

    • Foreman, J. W., et al. (1990). "Renal handling of D-lysine in the rat." Journal of the American Society of Nephrology. Link

  • SILAC & Metabolic Labeling Overview

    • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

Sources

Precision Quantitative Proteomics: Protocol for Protein Expression Profiling with Labeled Lysine (SILAC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics when analyzing protein expression changes in cultured cells.[1][2] Unlike chemical labeling methods (e.g., TMT) or label-free quantification (LFQ), SILAC introduces the mass tag at the earliest possible stage—in vivo, during protein synthesis .

This guide details the protocol for quantifying protein expression using Isotopically Labeled Lysine . While Lysine-only labeling is feasible (using Lys-C digestion), this protocol advocates for the industry-standard Dual-Labeling (Lysine + Arginine) approach to enable Tryptic digestion, maximizing proteome coverage and quantification accuracy.

Why Labeled Lysine?

Trypsin, the workhorse protease of mass spectrometry, cleaves specifically at the C-terminus of Lysine (K) and Arginine (R) residues.[1] By metabolically incorporating heavy Lysine (


-Lys) into the proteome:[1][3]
  • Every Lysine-containing peptide carries a distinct mass shift (+8 Da).

  • Quantification Errors are Minimized: Mixing occurs at the intact protein level, negating technical variability introduced during lysis, digestion, or desalting.

Experimental Logic & Workflow

The success of a SILAC experiment relies on complete proteome turnover. The "Heavy" cell population must replace >95% of its natural ("Light") amino acids with the labeled variants before the experiment begins.

Visualization: The SILAC Workflow

SILAC_Workflow cluster_0 Condition A (Control) cluster_1 Condition B (Treated) LightMedia Light Media (Natural Lys/Arg) LightCells Cell Culture (Light) LightMedia->LightCells Mix Mix Lysates 1:1 LightCells->Mix Protein Extract A HeavyMedia Heavy Media (+8 Da Lys, +10 Da Arg) HeavyCells Cell Culture (Heavy) HeavyMedia->HeavyCells Adaptation Adaptation Phase (5-6 Doublings) HeavyCells->Adaptation Incorp >95% HeavyCells->Mix Protein Extract B Adaptation->HeavyCells Passage Digestion Tryptic Digestion (FASP or S-Trap) Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Bioinf Bioinformatics (Ratio H/L) LCMS->Bioinf

Figure 1: The Comparative SILAC Workflow. Error is minimized by mixing samples immediately after lysis.

Comparison of Quantification Methods

Before proceeding, confirm that SILAC is the correct tool for your biological question.

FeatureSILAC (Metabolic)TMT (Chemical Tagging)Label-Free (LFQ)
Quantification Stage In vivo (Earliest)Peptide Level (Late)MS1 Intensity (Late)
Precision Highest (Mixes early)High (Ratio compression issues)Medium (Run-to-run variability)
Multiplexing Low (2-3 plex)High (up to 18-plex)Unlimited
Sample Requirement Cultured Cells OnlyAny Sample (Tissue/Fluids)Any Sample
Cost High (Media/Isotopes)High (Reagents)Low

Materials & Reagents

Critical Reagents
  • SILAC Media: DMEM or RPMI 1640 deficient in Lysine and Arginine (Thermo Fisher or similar).

  • Dialyzed FBS: CRITICAL. Standard FBS contains endogenous light amino acids that will dilute your label. You must use dialyzed FBS (10 kDa cutoff) to ensure the cells only see the heavy isotopes provided.

  • Isotopes:

    • Heavy Lysine:

      
      -L-Lysine (Lys8).[1] Mass shift: +8.0142 Da.
      
    • Heavy Arginine:

      
      -L-Arginine (Arg10).[1] Mass shift: +10.0083 Da.
      
    • Note: If using Lysine-only labeling, you must use Lys-C for digestion, not Trypsin.

  • Protease: Sequencing Grade Modified Trypsin (Promega).

Protocol: Step-by-Step

Phase 1: Media Preparation & Cell Adaptation

Goal: Replace the cellular proteome with heavy isotopes.

  • Reconstitution: Dissolve Heavy Lysine and Arginine in PBS to create 1000x stock solutions (e.g., 100 mg/mL). Filter sterilize (0.22 µm).

  • Media Formulation:

    • "Light" Media: SILAC DMEM + 10% Dialyzed FBS + Natural Lys/Arg.

    • "Heavy" Media: SILAC DMEM + 10% Dialyzed FBS + Heavy Lys8/Arg10.

    • Pro-Tip: Add Proline (200 mg/L) to prevent "Arginine-to-Proline conversion," a common metabolic artifact that splits the heavy signal.

  • Adaptation:

    • Thaw cells and split into two populations: Light and Heavy.

    • Culture cells for at least 5–6 cell doublings . This is non-negotiable.

    • Validation: Before the actual experiment, lyse a small aliquot of Heavy cells and run a quick MS check. Look for "light" peptides.[4] If Light intensity is >5% of Heavy, continue passaging.

Phase 2: Treatment & Lysis

Goal: Induce biological change and extract proteins.

  • Treatment: Apply your drug, siRNA, or stress condition to the target population (usually "Heavy"). Keep "Light" as the vehicle control.

  • Harvest: Wash cells 3x with ice-cold PBS to remove serum proteins.

  • Lysis: Add lysis buffer (e.g., 8M Urea or RIPA + Protease Inhibitors). Scrape and collect.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantification: Use a BCA or Bradford assay to determine protein concentration.

    • Note: DTT/Thiol-containing buffers interfere with BCA; use Bradford or specific compatibility kits.

Phase 3: Mixing & Digestion (The "FASP" Method)

Goal: Mix proteomes 1:1 and digest into peptides.

  • Mixing: Combine exactly equal amounts of protein (e.g., 50 µg Light + 50 µg Heavy) into a single tube.

    • Self-Validating Step: Any pipetting error here affects all proteins equally, meaning the median ratio of the whole dataset will shift, but the relative differences between proteins remain valid.

  • Reduction/Alkylation:

    • Add DTT (5 mM final) -> Incubate 30 min @ 56°C.

    • Add Iodoacetamide (15 mM final) -> Incubate 20 min @ RT in dark.

  • Digestion (Filter Aided Sample Prep - FASP):

    • Load mixture onto a 30kDa molecular weight cutoff filter (Amicon).

    • Spin to remove urea/detergents; wash with Ammonium Bicarbonate (ABC).

    • Add Trypsin (1:50 enzyme:protein ratio) to the filter.

    • Incubate overnight at 37°C in a wet chamber.

  • Elution: Spin filter to collect peptides. Desalt using C18 StageTips.

Phase 4: LC-MS/MS Analysis

Goal: Detect mass pairs.

  • Instrument: Orbitrap (Thermo) or Q-TOF (Bruker/Sciex).

  • Method: Data Dependent Acquisition (DDA).

  • Resolution: High resolution (min 60,000 at m/z 200) is required to resolve the neutron mass differences and overlapping isotope envelopes.

Data Analysis & Bioinformatics[5]

The standard tool for SILAC analysis is MaxQuant .

  • Load Data: Input raw files.

  • Group Specific Parameters:

    • Select Multiplicity = 2 (Doublet).

    • Light label: (None).

    • Heavy label: Lys8 and Arg10 .

  • Quantification: MaxQuant detects "pairs" of peptides co-eluting with the specific mass difference (+8/+10 Da).

  • Ratio Calculation:

    • The software calculates the

      
       ratio for every peptide.
      
    • Protein Ratio = Median of all peptide ratios belonging to that protein.[5]

Visualization: Peptide Logic

Peptide_Logic cluster_peptides Resulting Peptides Protein Intact Protein Mixture (Light + Heavy) Trypsin Trypsin Digestion Protein->Trypsin Pep1 Peptide ending in Arg (Light: R / Heavy: R+10) Trypsin->Pep1 Pep2 Peptide ending in Lys (Light: K / Heavy: K+8) Trypsin->Pep2 MS1 MS1 Spectrum (Doublets Observed) Pep1->MS1 Quantifiable Pair Pep2->MS1 Quantifiable Pair

Figure 2: Trypsin cleavage ensures every C-terminal peptide (except the protein's absolute C-terminus) contains a label.[1][6]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Incomplete Incorporation Insufficient doublings or non-dialyzed serum.Extend adaptation to 6-7 passages. Ensure FBS is dialyzed (check manufacturer spec).
Arginine to Proline Conversion Metabolic recycling of heavy Arg into heavy Pro.Add excess unlabeled Proline (200 mg/L) to the media to saturate the pathway.
Low Identification Rate Poor digestion or ion suppression.Check Trypsin activity. Ensure thorough desalting (C18) before MS injection.
Ratio Skewing Mixing error.Normalize the median protein ratio to 1:1 in MaxQuant (Normalization settings).

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[7] Nature Protocols. [Link][7][8]

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. [Link]

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. [Link] (Reference for Pulsed SILAC/Turnover).

Sources

Troubleshooting & Optimization

SILAC Experimental Technical Support Center: A Guide to Troubleshooting and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in their quantitative proteomics workflows. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and ensure the accuracy and reproducibility of your SILAC experiments.

Understanding the SILAC Workflow: A Foundation for Success

Before delving into specific issues, it is crucial to have a solid understanding of the SILAC experimental workflow. The process is broadly divided into two main phases: an adaptation phase and an experimental phase.[1][2] During the adaptation phase, cells are cultured in specialized media where natural ("light") amino acids, typically lysine and arginine, are replaced with their stable isotope-labeled ("heavy") counterparts.[3] This phase requires a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acids into the entire proteome.[4][5] Once optimal labeling is achieved, the experimental phase begins, where different cell populations are subjected to various treatments or conditions before being combined for analysis.[1][2] The relative abundance of proteins between the different cell populations is then accurately quantified by mass spectrometry.[6]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Cell_Culture_Light Cell Population 1 (Light Medium) Label_Incorporation >5 Cell Doublings for >97% Label Incorporation Cell_Culture_Light->Label_Incorporation Natural Amino Acids Cell_Culture_Heavy Cell Population 2 (Heavy Medium) Cell_Culture_Heavy->Label_Incorporation Heavy Amino Acids Treatment Apply Experimental Conditions Label_Incorporation->Treatment Harvest_Combine Harvest & Combine Cell Populations (1:1) Treatment->Harvest_Combine Protein_Extraction Protein Extraction & Digestion (Trypsin) Harvest_Combine->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A generalized workflow for a SILAC experiment.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions researchers have when embarking on SILAC experiments.

Q1: Why are arginine (Arg) and lysine (Lys) the most commonly used amino acids in SILAC?

A: The choice of arginine and lysine is primarily due to the specificity of trypsin, the most commonly used enzyme for protein digestion in proteomics.[3][7] Trypsin cleaves proteins at the C-terminus of lysine and arginine residues. This ensures that the vast majority of resulting peptides will contain at least one labeled amino acid at their C-terminus, making them quantifiable by mass spectrometry.[7]

Q2: How many cell doublings are required for complete labeling?

A: For most cell lines, a minimum of five to six population doublings is recommended to achieve near-complete incorporation (>97%) of the heavy amino acids.[4][5][8] This is because the replacement of light amino acids with their heavy counterparts occurs through protein turnover and dilution with newly synthesized proteins.[8] For slower-growing cell lines or primary cells, a longer culture period may be necessary.[8]

Q3: Is it necessary to use dialyzed fetal bovine serum (FBS)?

A: Yes, it is critical to use dialyzed FBS in your SILAC media.[4][9] Standard FBS contains endogenous light amino acids that will compete with the heavy amino acids in your media, leading to incomplete labeling and inaccurate quantification.[4][9] Dialysis removes these small molecules, ensuring that the heavy amino acids are the primary source for protein synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during your SILAC experiments.

Issue 1: Incomplete Labeling Efficiency

Q: My labeling efficiency is below 97%. What are the possible causes and how can I fix this?

A: Incomplete labeling is a critical issue that directly impacts the accuracy of protein quantification.[4][6] Several factors can contribute to this problem.

  • Insufficient Cell Doublings: As mentioned in the FAQs, at least five to six cell doublings are generally required.[8] If your cells have a slow growth rate, you will need to extend the culture period.

  • Contamination with Light Amino Acids: The most common source of contamination is non-dialyzed FBS.[4][9] Always ensure you are using high-quality dialyzed FBS. Additionally, check that all other media components are free of contaminating amino acids.[8]

  • Suboptimal Heavy Amino Acid Concentration: The optimal concentration of heavy amino acids can be cell-line dependent.[8] If you consistently experience low labeling efficiency, consider slightly increasing the concentration of the heavy amino acids in your media. However, be sure to monitor cell health, as excessive concentrations can be toxic.

  • Poor Cell Health: Unhealthy cells will have altered protein synthesis and turnover rates, leading to inefficient labeling.[8] Monitor your cells for normal morphology and growth rates. If you observe any issues, optimize your cell culture conditions and check for contamination.[10]

ParameterRecommendationTroubleshooting Action
Cell Doublings >5-6 doublingsExtend culture period for slow-growing cells.[8]
Fetal Bovine Serum Dialyzed FBSSwitch to high-quality dialyzed FBS.[4][9]
Heavy Amino Acid Conc. Cell-line dependentTitrate concentration; monitor cell health.[8]
Cell Health Normal morphology & growthOptimize culture conditions; check for contamination.[10]

Protocol 1: Verifying SILAC Labeling Efficiency

To ensure the accuracy of your quantitative data, it is highly recommended to perform a quality control check to determine the labeling efficiency before proceeding with your main experiment.[8]

  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[10]

  • Harvest and Lyse: Harvest a small aliquot of the heavy-labeled cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer).[8]

  • Protein Digestion: Quantify the protein concentration. Digest approximately 20-50 µg of protein with trypsin overnight.[8]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[8]

  • Data Analysis: Search the MS data and calculate the labeling efficiency for a number of identified peptides using the following formula:

    • Labeling Efficiency (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) x 100%[8]

An incorporation rate of over 97% is considered optimal for accurate quantification.[10]

Issue 2: Arginine-to-Proline Conversion

Q: I'm observing unexpected peaks in my mass spectra, suggesting that heavy arginine is being converted to heavy proline. Why does this happen and how can I prevent it?

A: Arginine-to-proline conversion is a metabolic process that occurs in some cell lines where the supplied heavy arginine is enzymatically converted to heavy proline.[11][12] This is problematic because it leads to the unintended labeling of proline-containing peptides, which can skew quantitative data.[10][11]

Arginine_Proline_Conversion Heavy_Arginine Heavy Arginine (in SILAC medium) Arginase Arginase Heavy_Arginine->Arginase Ornithine Heavy Ornithine Arginase->Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT Heavy_Proline Heavy Proline (unintended label) OAT->Heavy_Proline Protein_Synthesis Protein Synthesis Heavy_Proline->Protein_Synthesis Incorrect_Quant Inaccurate Protein Quantification Protein_Synthesis->Incorrect_Quant

Caption: Metabolic pathway of arginine-to-proline conversion.

Here are the primary methods to mitigate this issue:

  • Supplement with Unlabeled Proline: The simplest and most effective method is to supplement the SILAC medium with an excess of unlabeled L-proline (typically 200 mg/L).[8][9][13] This suppresses the cell's need to synthesize its own proline from arginine.[11]

  • Reduce Arginine Concentration: In some cases, reducing the concentration of heavy arginine in the medium can help prevent conversion.[9] However, this must be balanced with ensuring sufficient arginine for normal cell growth.

  • Use a Different Cell Line: If proline supplementation is not effective, consider using a cell line with known lower rates of arginine-to-proline conversion.[8]

  • Bioinformatic Correction: Several software packages have features to account for and correct the mass shifts associated with proline conversion during data analysis.[8][11]

Protocol 2: Supplementation of SILAC Medium with L-proline

This protocol describes the most common method to prevent arginine-to-proline conversion.

  • Prepare SILAC Medium: Prepare your standard SILAC medium lacking light arginine and lysine.

  • Add Labeled Amino Acids: Add the "heavy" labeled L-arginine and L-lysine to their final desired concentrations.

  • Add Unlabeled Proline: Add unlabeled L-proline to a final concentration of 200 mg/L.[13]

  • Cell Culture: Culture your cells in the proline-supplemented SILAC medium for at least five population doublings to ensure complete labeling.[10]

  • Proceed with Experiment: After the labeling period, continue with your standard SILAC workflow.

Issue 3: Inaccurate Protein Quantification

Q: My protein quantification results are inconsistent or show high variability between replicates. What could be the cause?

A: Inaccurate quantification can arise from several sources, even with complete labeling.

  • Inaccurate Cell/Protein Mixing: It is crucial to mix the "light" and "heavy" cell populations or protein lysates in a precise 1:1 ratio. Any deviation will introduce a systematic error in the quantification.[14] Carefully determine cell numbers or protein concentrations before mixing.

  • Sample Handling and Preparation: Consistency in sample handling is key. Variations in lysis, protein digestion, and peptide cleanup can all contribute to variability.[15] Ensure that all samples are processed in parallel and under identical conditions.

  • Mass Spectrometry Performance: Fluctuations in mass spectrometer performance can affect quantitative accuracy. Regularly calibrate and maintain your instrument.

  • Data Analysis Parameters: The parameters used for data analysis can significantly impact the results. Ensure you are using appropriate settings for peptide identification and quantification.

Best Practice: Implement a Label-Swap Replicate

To control for unforeseen experimental biases, it is highly recommended to perform a biological replicate where the labels are swapped (i.e., the control is "heavy" and the treated sample is "light").[12][14] This can help to identify and correct for systematic errors in quantification.[12]

References

  • Lewandowska D, ten Have S, Hodge K, Tillemans V, Lamond AI, Brown JWS (2013) Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics. PLoS ONE 8(8): e72207. [Link]

  • Workflow for quantitative proteomic experiments using SILAC. ResearchGate. [Link]

  • Bendall, S. C., Hughes, C., Campbell, J., Stewart, M. H., & Pittman, J. K. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587–1597. [Link]

  • Grote, M., Geller, A., Kollenbroich, B., & Eisenacher, M. (2011). Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions. AGRIS, 2011(01). [Link]

  • Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 88, 23.6.1–23.6.11. [Link]

  • Workflow of SILAC experiments. ResearchGate. [Link]

  • Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS. Mtoz Biolabs. [Link]

  • 在細胞培養中使用氨基酸進行穩定的同位素標記(SILAC) Using Amino Acids in Cell Culture : Principles, Workflow, and Applicat. 龍欣科技股份有限公司EDRAGON TECHNOLOGY CORPORATION. [Link]

  • Park, H., Lee, J. E., Lee, D. J., Park, J. Y., & Kim, Y. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of proteomics, 75(10), 3073–3083. [Link]

  • Asssessing the SILAC isotope incorporation rate. [Link]

  • Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

  • SILAC Quantitation. UT Southwestern Proteomics Core. [Link]

  • Overview of SILAC Technology for Quantitative Proteomics. [Link]

  • van Hoof, D., Pinkse, M. W., Oostwaard, D. W., Mummery, C. L., Heck, A. J., & Krijgsveld, J. (2007). Stable isotope labeling by amino acids in cell culture (SILAC) and quantitative comparison of the membrane proteomes of self-renewing and differentiating human embryonic stem cells. Molecular & cellular proteomics : MCP, 6(12), 2187–2196. [Link]

  • Griffin, N. M., Yu, J., Long, F., Oh, P., Shore, S., Li, Y., & Schnitzer, J. E. (2010). Quantitative analysis of SILAC data sets using spectral counting. Journal of proteome research, 9(7), 3477–3485. [Link]

  • Soufi, B., Kumar, C., & Stülke, J. (2010). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applied to Quantitative Proteomics of Bacillus subtilis. Journal of proteome research, 9(7), 3638–3646. [Link]

  • Giamas, G., & Stebbing, J. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Oncogene, 34(17), 2145–2152. [Link]

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650–2660. [Link]

  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]

  • A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Journal of visualized experiments : JoVE, (121), 55102. [Link]

  • Tatham, M. H., Matic, I., Mann, M., & Hay, R. T. (2011). Absolute SILAC-Compatible Expression Strain Allows Sumo-2 Copy Number Determination in Clinical Samples. Journal of proteome research, 10(1), 350–360. [Link]

  • What is SILAC?. Penn State Huck Institutes of the Life Sciences. [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650–2660. [Link]

  • 46 questions with answers in SILAC. ResearchGate. [Link]

  • Troubleshooting Silage Problems. Penn State Extension. [Link]

Sources

Technical Support Center: Optimizing MS Settings for 13C Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Fidelity

Welcome to the advanced optimization guide for Stable Isotope Labeling (SIL) using Carbon-13 (


). Unlike Deuterium (

), which often induces hydrophilic retention time shifts (the "isotope effect"),

provides a near-identical physicochemical match to endogenous peptides. However, its neutron binding energy defect (+1.00335 Da rather than +1.00000 Da) and the resulting isotopic envelope expansion require precise instrument calibration.

This guide moves beyond basic setup, addressing the causal link between mass spectrometer settings and quantitative accuracy.

Part 1: Pre-Acquisition & Method Design

Q1: Why are my heavy/light pairs co-eluting perfectly, and how does this affect my isolation window?

The Expert Insight: Perfect co-elution is the goal of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 labeling, as it negates ionization variability between the heavy standard and the endogenous analyte. However, this creates a "Space Charge" risk in trapping instruments (Orbitrap/Ion Trap).[1][2][3] If the endogenous (light) peptide is highly abundant, it fills the C-Trap/Linear Trap effectively, potentially triggering Coalescence —a phenomenon where the heavy and light ion clouds merge or shift in mass due to charge repulsion, destroying mass accuracy.

The Protocol:

  • Check Retention Time Stability: Confirm

    
     min between Light/Heavy pairs.
    
  • Optimize Isolation Width (Quadrupole):

    • Standard PRM: Set isolation width to 1.6 m/z or 2.0 m/z .

    • The Logic: A window

      
       risks "clipping" the isotopic envelope (losing neutron-rich isotopes), changing the calculated ratio. A window 
      
      
      
      increases the likelihood of co-isolating background interferences (chimericy), which suppresses the ratio (ratio compression).
Q2: My heavy standard is low abundance. Should I increase the AGC Target?

The Troubleshooting Logic: Not necessarily. Increasing the Automatic Gain Control (AGC) target increases the number of charges, but if your heavy peptide is in the presence of a high-abundance light peptide, the trap will fill with "light" ions before the "heavy" ions reach sufficient statistics.

Corrective Action:

  • Scenario A (MS1 Quantification): Use High Resolution (120k at 200 m/z) . The longer transient time allows for better signal-to-noise averaging without necessarily overfilling the trap.

  • Scenario B (PRM/Targeted MS2): Use Fill Time as the lever, not just AGC.

    • Setting: Set Max Injection Time (IT) to 110ms - 200ms (vs. standard 50ms).

    • Why: This allows the instrument to accumulate ions for the full duration of the transient (parallelization), maximizing sensitivity for the low-abundance heavy species without penalizing cycle time.

Part 2: Acquisition Parameters (The "Knobs")

Reference Table: Recommended Settings (Orbitrap Exploris/Q-Exactive Class)
ParameterMS1-Based Quant (SILAC)PRM (Targeted MS2)Technical Rationale
Resolution 60,000 or 120,00030,000 or 60,000High Res in MS1 separates interfering isotopes; Lower Res in MS2 speeds up cycle time.
AGC Target

(Standard)

(Custom)
Lower AGC in MS2 prevents space-charge effects in the collision cell.
Max Injection Time Auto / 50ms100ms - 200msLonger IT in PRM ensures accumulation of low-abundance heavy standards.
Isolation Window N/A1.6 - 2.0 m/zBalances envelope transmission vs. interference rejection.
Loop Count TopN (Data Dependent)N/A (Scheduled)PRM relies on RT scheduling, not intensity triggers.
Q3: How do I handle the "Neutron Defect" in high-mass peptides?

The Issue: Carbon-13 is not exactly +1.0 Da heavier than Carbon-12; it is +1.00335 Da. For a large peptide (e.g., 25 amino acids) with multiple labels, this mass defect accumulates. If you set your inclusion list to exactly +X.0000 Da, the quadrupole may center incorrectly, or the extraction window in processing software may miss the peak.

The Fix:

  • Calculate Exact Mass: Use the formula

    
    , where 
    
    
    
    is the number of
    
    
    atoms.
  • Processing: Ensure your extraction window (XIC) accounts for this shift. Use 10 ppm tolerances rather than fixed Dalton windows.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision process for optimizing settings based on peptide abundance and sample complexity.

MS_Optimization_Logic Start Start: 13C Peptide Optimization QuantType Select Quantification Mode Start->QuantType MS1_Quant MS1 (SILAC/Full Scan) QuantType->MS1_Quant Global Profiling MS2_Quant MS2 (PRM/Targeted) QuantType->MS2_Quant High Sensitivity Check_Interference Check Isotope Interference? MS1_Quant->Check_Interference Check_Abundance Heavy Standard Abundance? MS2_Quant->Check_Abundance High_Res Set Res: 120k AGC: 1e6 Check_Interference->High_Res Complex Matrix Std_Res Set Res: 60k AGC: 3e6 Check_Interference->Std_Res Simple Matrix Low_Abundance Low Abundance Check_Abundance->Low_Abundance High_Abundance High Abundance Check_Abundance->High_Abundance Optimize_IT Increase Max IT (150-200ms) Use Fill Time Low_Abundance->Optimize_IT Optimize_Speed Std Max IT (50ms) Focus on Cycle Time High_Abundance->Optimize_Speed Isolation_Check Isolation Window Logic Optimize_IT->Isolation_Check Optimize_Speed->Isolation_Check Final_Set Set Window: 1.6 - 2.0 m/z Center on Monoisotopic Isolation_Check->Final_Set

Caption: Decision tree for selecting instrument parameters based on quantification mode (MS1 vs. MS2) and peptide abundance.

Part 4: Troubleshooting Specific Artifacts

Q4: I see "Ratio Compression" in my results. Is my collision energy wrong?

Diagnosis: Ratio compression in MS2 (PRM/TMT) is rarely due to collision energy. It is almost always due to Co-Isolation . If your isolation window includes background ions (chemical noise) within the 1.6 Da window, those ions fragment and produce reporter ions or fragments that distort the ratio toward 1:1.

Validation Protocol (The "Boxcar" Test):

  • Run a "blank" matrix sample with only the heavy spike-in.

  • Inspect the MS1 spectrum at the retention time of the peptide.

  • Look for any peaks within the

    
     isolation window.
    
  • If peaks exist, narrow the isolation window to 1.2 m/z or use Synchronous Precursor Selection (SPS-MS3) if available on your hardware [1].

Q5: My retention times for Heavy/Light are drifting apart (>0.1 min).

Root Cause Analysis: While


 and 

are stable, if your peptide also contains Deuterium (

), you will see shifts.
  • Check: Did you use a "cheap" heavy standard labeled with Deuterated Leucine (

    
    -Leu)?
    
  • Physics: Deuterium interacts differently with C18 stationary phases (slightly less hydrophobic), causing earlier elution.

  • Solution: Switch to

    
     Arginine/Lysine for C-terminal labeling. This ensures co-elution and identical ionization efficiency [2].
    

References

  • Thermo Fisher Scientific. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. (Discusses isolation width and AGC optimization for complex labeled peptides). 4[1][2][5][6][4][7][8][9][10]

  • American Chemical Society (ACS). (2014).[7] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. (Definitive comparison of 13C vs Deuterium retention time shifts). 7[10]

  • National Institutes of Health (NIH). (2017). Selected Ion Monitoring for Orbitrap-Based Metabolomics. (Detailed analysis of Space Charge, Coalescence, and AGC settings for isotope labeling). 3

  • University of Washington Proteomics Resource. (2024). Parallel Reaction Monitoring (PRM).[11] (Standard protocols for isolation windows and cycle times). 12[7][9][10]

  • National Institute of Standards and Technology (NIST). (2016). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications. (Benchmarks for Resolution and AGC settings). 5[7][9][10]

Sources

DL-Lysine-2-13C dihydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Optimization in Cell Culture Media

Introduction: The "DL" Factor

Welcome to the technical support center. If you are using DL-Lysine-2-13C dihydrochloride , you are working with a specialized reagent that requires distinct handling compared to standard L-Lysine.[1]

CRITICAL ADVISORY: The most common issue researchers face with this compound is not chemical instability, but biological incompatibility arising from its stereochemistry.[1]

  • L-Lysine: Biologically active; incorporated into proteins.[1][2][3]

  • D-Lysine: Biologically inert in most mammalian cell lines; not incorporated into proteins.[1]

Because this reagent is a racemate (50:50 mixture), only 50% of your weighed mass is bio-available for protein synthesis.[1] If you prepare media based on standard L-Lysine calculations without correction, you will starve your cells.[1]

Module 1: Chemical Stability & Preparation

Q: How do I prepare a stock solution without inducing degradation?

A: Lysine is chemically robust, but it has one "Achilles' heel" in media preparation: the Maillard Reaction .[1]

If you autoclave Lysine in the presence of reducing sugars (like Glucose), the


-amino group of Lysine reacts with the carbonyl group of the sugar. This forms glycosylamine, which degrades into brown, biologically unavailable, and potentially cytotoxic compounds (Advanced Glycation End-products).[1]

The Protocol (Self-Validating):

  • Solvent: Dissolve DL-Lysine-2-13C[1]·2HCl in cell-culture grade water (WFI) or PBS. It is freely soluble up to ~100 mg/mL.[1][4]

  • No Heat: Do not heat to dissolve.[1] Vortex at room temperature.

  • Sterilization: Use 0.22

    
    m PES (Polyethersulfone) filtration . Do not autoclave.[1]
    
  • Storage: Store stock aliquots at -20°C (stable for >2 years). Avoid repeated freeze-thaw cycles.[1]

Q: My media turned slightly yellow after adding the stock. Is it ruined?

A: If the media was filter-sterilized and stored at 4°C, a slight yellow tint is often due to vitamin oxidation (Riboflavin), not Lysine degradation.[1] However, if the media was autoclaved or heated after Lysine addition, the yellow/brown color indicates the Maillard reaction. Discard this media. It will inhibit cell growth.[1]

Visualization: Media Preparation Workflow

The following diagram outlines the critical decision path to prevent chemical degradation.

MediaPrep Start DL-Lysine-2-13C Powder Dissolve Dissolve in WFI/PBS (RT) Start->Dissolve Mix Mix with Basal Media Dissolve->Mix Decision Contains Glucose? Mix->Decision Autoclave STOP: Autoclave (Maillard Reaction) Decision->Autoclave Yes + Heat Filter 0.22µm Sterile Filtration Decision->Filter Yes + No Heat Storage Store at 4°C (Dark) Filter->Storage

Figure 1: Critical workflow for preventing Maillard reaction-induced degradation during media preparation.

Module 2: Biological Stability & Stereochemistry

Q: Why are my cells growing 50% slower than controls?

A: This is the classic "DL-Trap." If your protocol calls for 0.4 mM L-Lysine (standard DMEM concentration) and you add 0.4 mM DL-Lysine, your cells effectively receive only 0.2 mM of the active nutrient.

  • Immediate Fix: You must double the molar concentration of DL-Lysine to match the bio-availability of L-Lysine.

  • Secondary Risk: The D-isomer accumulates in the media. While generally non-toxic, high concentrations of D-amino acids can competitively inhibit transporters (like CAT-1) or alter osmolality.[1]

Q: Will the D-isomer interfere with my Mass Spec (SILAC) data?

A: It depends on your downstream analysis:

  • Protein Incorporation: No. Mammalian translational machinery is stereoselective.[1] It will exclusively incorporate L-Lysine-2-13C into the proteome [1].[1] The D-Lysine will remain in the supernatant.

  • Metabolomics: Yes. If you are analyzing the supernatant or free amino acid pools, you will see a massive signal for Lysine-2-13C that does not decrease over time (the D-fraction).[1] You must account for this "unmetabolizable background" in your baseline subtraction.[1]

Visualization: The Fate of DL-Lysine

Understanding where the carbon label goes is vital for interpreting your data.

LysineFate cluster_Cell Mammalian Cell Input Input: DL-Lysine-2-13C (Extracellular) Transporter Cationic Amino Acid Transporter (CAT-1) Input->Transporter Uptake L_Path L-Lysine-2-13C Transporter->L_Path Stereoselective Sorting D_Path D-Lysine-2-13C Transporter->D_Path Protein Incorporation into Proteome (SILAC) L_Path->Protein Translation Metabolism Catabolism (Saccharopine Pathway) L_Path->Metabolism Flux Analysis Accumulation Intracellular Accumulation/Efflux D_Path->Accumulation No Utilization Accumulation->Transporter Efflux (Slow)

Figure 2: Differential metabolic fate of L- and D-isomers.[1] Note that D-Lysine does not enter the proteome.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Media turns brown upon autoclaving Maillard Reaction (Lysine + Glucose).[1]Discard. Filter sterilize Lysine stock separately and add to autoclaved basal media after cooling.
Cell growth arrest / morphology change Nutritional starvation (Effective [L-Lys] is too low).[1]Double the concentration of DL-Lysine to match the required L-Lysine molarity.
High "Background" in Media MS analysis D-Lysine persistence.The D-isomer is not consumed.[1] Subtract 50% of starting signal as "inert background" for flux calculations.[1]
Precipitation in Stock Solution Saturation or pH shock.[1]Lysine·2HCl is acidic.[1] If mixing with high-pH buffers, add slowly.[1] Ensure concentration is <100mg/mL.[1]
Label Scrambling (Metabolomics) Metabolic recycling.[1]The 13C at C2 can enter the TCA cycle via Acetyl-CoA (Saccharopine pathway). Expect label transfer to Glutamate/Aspartate [2].[1]

References

  • Meister, A. (1965).[1] Biochemistry of the Amino Acids. Academic Press.[1] (Defines the stereoselectivity of mammalian translation machinery).

  • Hine, C., & Mitchell, J. R. (2015).[1] Calorie restriction and methionine restriction in control of endogenous hydrogen sulfide production by the transsulfuration pathway. Experimental Gerontology. (Discusses amino acid stability and media interactions).

  • Thermo Fisher Scientific. Amino Acid Stability in Cell Culture Media. (Technical Note detailing the Maillard reaction risks).

  • Sigma-Aldrich. Product Specification: DL-Lysine Hydrochloride.[1] (Solubility and physicochemical properties).[1][4][5][6][7]

Sources

Technical Support Center: Heavy Labeled Peptide Signal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal Intensity of Stable Isotope Labeled (SIL) Peptides Role: Senior Application Scientist Status: Operational

Introduction: The "Golden Standard" Paradox

Welcome. If you are reading this, your internal standard—the anchor of your quantitative truth—is failing. In targeted proteomics (SRM/MRM/PRM), heavy labeled peptides (SIS) are the absolute reference. If their signal is low, your calculated quantitation limits (LLOQ) are compromised, and your data integrity is void.

The Core Philosophy: Low signal is rarely a "machine error." It is almost always a chemical incompatibility between your peptide's physical properties and your handling protocol.

This guide treats your workflow as a system. We will isolate variables starting from the vial (solubility) to the detector (ionization).

Phase 1: Pre-Analytical Troubleshooting (Solubility & Handling)

Diagnosis: Is the peptide actually in the solution? Most "low signal" cases are actually "low concentration" cases caused by incomplete solubilization or precipitation.

Q: My peptide stock calculation says 1 mg/mL, but the signal suggests 10 ng/mL. Why?

A: You likely have a "ghost stock." The peptide is physically present in the vial but aggregated or precipitated, meaning you are pipetting supernatant with a fraction of the expected mass.

The Fix: Hydrophobicity-Based Solubilization Do not default to 0.1% Formic Acid in Water. You must analyze your peptide sequence.[1]

Peptide CharacteristicIndicator ResiduesSolubilization Protocol
Hydrophilic / Basic High % of K, R, HAcidic Buffer: 5-10% Acetic Acid or 0.1% TFA in water.[2] Vortex thoroughly.
Hydrophilic / Acidic High % of D, EBasic Buffer: 0.1% Ammonium Hydroxide (NH₄OH) or Ammonium Bicarbonate.[3] Caution: Avoid if Cys/Met present (oxidation risk).[4][5]
Hydrophobic High % of L, I, V, W, F, POrganic First: Dissolve in 25-50% DMSO, DMF, or Acetonitrile (ACN) before adding water. Water causes immediate crashing if added first.
"The Brick" >50% Hydrophobic + Aggregation proneChaotropes: 6M Urea or 6M Guanidine HCl may be required (dilute down before LC-MS injection).

Critical Check: Vortex the vial and hold it up to the light. Any turbidity or "shimmering" indicates undissolved particulates. Sonicate for 5 minutes if observed.

Q: The signal was fine yesterday, but today it’s 50% lower. Is my peptide degrading?

A: Unlikely. Stable isotopes (


, 

) are chemically identical to light peptides. If the signal drops rapidly, it is usually Adsorption (sticking to the wall), not chemical degradation.

The Fix: Surface Passivation Peptides, especially hydrophobic ones, bind rapidly to polypropylene.

  • Change Plasticware: Use "Low-Bind" or "LoRetention" tubes and plates.

  • Carrier Protein: If your assay allows, add a carrier protein (e.g., BSA at 0.1-1 mg/mL) to the solvent before adding the peptide. The BSA coats the plastic sites, leaving your peptide in solution [1].

  • Solvent Strength: Maintain at least 15-20% ACN in your working standards if possible to discourage surface interaction.

Phase 2: Analytical Troubleshooting (LC-MS/MS Parameters)

Diagnosis: Is the instrument actually seeing the ions?

Q: I see the peak, but the intensity is 100x lower than predicted. Is my collision energy (CE) wrong?

A: Possibly, but Transition Selection is the more common culprit. Heavy peptides often require specific tuning. While they elute at the same time as light peptides, the fragmentation energy optima can shift slightly due to the mass difference, and the interference landscape changes.

The Fix: The "Skyline" Validation

  • Direct Infusion: Do not rely on predicted transitions. Infuse the heavy standard (1 µM) directly into the source.

  • Ramp CE/DP: Perform a ramp of Collision Energy (CE) and Declustering Potential (DP).

  • Check Charge States: A hydrophobic peptide might fly better as a +3 ion than a +2 ion. If you are monitoring the +2 and it’s weak, check the full scan (Q1) for the +3 species.

Q: My heavy peptide peak is splitting or tailing. Does this affect signal intensity?

A: Yes. Peak tailing spreads the same number of ions over a longer time, reducing the Signal-to-Noise (S/N) ratio (height).

The Fix: Chromatography Optimization

  • Tailing: Usually indicates secondary interactions with free silanols on the column. Action: Increase buffer strength (e.g., 20mM Ammonium Formate) or add an ion-pairing agent (low concentration HFBA, though this suppresses ionization—use with caution).

  • Splitting: Often caused by solvent mismatch. If you dissolved your hydrophobic peptide in 100% DMSO/ACN (from Phase 1) and injected 10 µL directly onto a generic C18 column, the solvent strength causes the peptide to "surf" through the column. Action: Dilute the sample to <5% organic solvent before injection, or use a Trap-and-Elute setup.

Phase 3: Matrix Effects (Ion Suppression)

Diagnosis: Is the sample killing the signal?

Q: My standard curve looks great in buffer, but the heavy spike disappears in plasma. Why?

A: Ion Suppression. Co-eluting matrix components (phospholipids, salts, polymers) are stealing the charge in the ESI source. The heavy peptide is there, but it isn't ionizing [2].

The Fix: The Spike-Recovery Experiment Perform this test to confirm suppression:

  • Sample A: Extracted Matrix (Plasma) spiked with Heavy Peptide post-extraction.

  • Sample B: Pure Buffer spiked with Heavy Peptide (same concentration).

  • Calculation:

    
    .
    
    • If value < 0.8, you have significant suppression.

Remediation:

  • Wash: Increase the column wash step (95% B) to remove phospholipids.

  • Extraction: Move from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the suppressing matrix.

Visual Troubleshooting Workflows

Workflow 1: The "Low Signal" Logic Gate

Use this diagram to isolate the root cause.

LowSignalTroubleshooting Start Problem: Low Signal Intensity CheckSolubility Step 1: Check Stock Solubility (Turbidity/Aggregates?) Start->CheckSolubility SolubilityIssue Action: Re-solubilize using Hydrophobicity Rules (DMSO/Acid/Base) CheckSolubility->SolubilityIssue Yes (Cloudy) CheckInfusion Step 2: Direct Infusion Check (Is it ionizing?) CheckSolubility->CheckInfusion No (Clear) TuningIssue Action: Optimize CE/DP Check Charge State (+2 vs +3) CheckInfusion->TuningIssue Poor Signal in Q1 CheckMatrix Step 3: Matrix Factor Test (Buffer vs. Matrix Spike) CheckInfusion->CheckMatrix Good Signal in Q1 SuppressionIssue Action: Improve Cleanup (SPE) or Alter Chromatography CheckMatrix->SuppressionIssue Signal Drops in Matrix AdsorptionCheck Step 4: Adsorption Check (Loss over time?) CheckMatrix->AdsorptionCheck Signal Good in Matrix PlasticIssue Action: Use Low-Bind Plates Add BSA/Carrier Protein AdsorptionCheck->PlasticIssue Signal decays over injections

Caption: Logic flow for isolating the root cause of low peptide signal, moving from physical chemistry to instrumental parameters.

Workflow 2: Solubilization Decision Matrix

Use this to determine the correct solvent for your specific peptide sequence.

SolubilityMatrix Start Analyze Peptide Sequence CheckHydro >50% Hydrophobic Residues? (L, I, V, W, F, Y) Start->CheckHydro Hydrophobic Dissolve in Organic Solvent (DMSO/DMF/ACN) CheckHydro->Hydrophobic Yes CheckCharge Check Net Charge CheckHydro->CheckCharge No Basic Basic (Arg/Lys rich) Use Acidic Buffer (10% Acetic Acid) CheckCharge->Basic Positive Charge Acidic Acidic (Asp/Glu rich) Use Basic Buffer (0.1% NH4OH) CheckCharge->Acidic Negative Charge Neutral Neutral/Polar Use PBS or Water CheckCharge->Neutral Neutral

Caption: Decision tree for selecting the correct solubilization solvent based on amino acid composition.

Summary of Troubleshooting Actions

SymptomProbable CauseCorrective Action
Cloudy Stock Solution Incorrect pH or SolventUse DMSO for hydrophobic; adjust pH for charged peptides [3].
Signal decays over 24h Adsorption to plasticSwitch to Low-Bind plates; add 0.1% BSA or PEG.
Good Q1, Poor MS2 Poor FragmentationOptimize Collision Energy (CE) specifically for the heavy isotope.
Signal in Buffer > Plasma Ion SuppressionImprove sample cleanup (SPE/LLE); divert flow to waste for first 2 mins.
Broad/Tailing Peaks Column interactionAdd ion-pairing agent (TFA/HFBA) or increase buffer ionic strength.

References

  • Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry.[4][6][7][8][9][10] [Link]

Sources

Improving accuracy of protein quantification in SILAC experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their quantitative proteomics experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SILAC workflows.

Section 1: Experimental Design and Cell Culture

This section focuses on the critical upstream steps of a SILAC experiment. Errors in labeling and sample preparation can propagate through the entire workflow, leading to inaccurate quantification.

FAQ 1: My cells are not fully incorporating the heavy-labeled amino acids. How can I ensure complete labeling?

Answer: Incomplete incorporation of "heavy" amino acids is a primary source of quantification error. To ensure complete labeling, which is generally considered to be over 97-98%, several factors must be meticulously controlled.

  • Cause & Effect: The goal is to have the cellular proteome fully synthesized with the heavy isotope-labeled amino acids (e.g., ¹³C₆ L-Lysine, ¹³C₆¹⁵N₄ L-Arginine). If the endogenous "light" amino acids are not fully replaced, newly synthesized proteins will contain a mix of light and heavy isotopes, skewing the quantification ratios.

  • Troubleshooting Protocol:

    • Confirm Amino Acid Auxotrophy: Ensure your cell line cannot synthesize the amino acids you are using for labeling (typically Arginine and Lysine for tryptic digests). Most commonly used cell lines like HEK293, HeLa, and A549 are auxotrophic for these. However, if you are using a less common cell line, this must be verified.

    • Dialyzed Fetal Bovine Serum (FBS): Standard FBS contains high concentrations of light amino acids. It is absolutely critical to use dialyzed FBS, which has had small molecules like amino acids removed.

    • Sufficient Cell Doublings: Cells must undergo a sufficient number of doublings in the SILAC medium to dilute out the pre-existing light-labeled proteins. A minimum of 5-6 cell doublings is recommended. You can monitor the incorporation rate by performing a small-scale mass spectrometry analysis after 3, 5, and 7 doublings.

    • Amino Acid Concentration: The concentration of the heavy amino acids in the medium should not be limiting for cell growth. Consult established media formulations, such as DMEM or RPMI-1640, for recommended concentrations.

    • Test for Arginine-to-Proline Conversion: Some cell lines can convert Arginine to Proline. This metabolic conversion can lead to the incorporation of a heavy label into proline residues, complicating data analysis. If this is suspected, you can either include heavy-labeled Proline in your medium or use a cell line known to have low conversion rates. A mass shift of +5 Da in proline-containing peptides can indicate this issue.

Diagram 1: SILAC Labeling Workflow

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis light_cells Control Cells ('Light' Medium) mix Mix Cell Populations (1:1 Ratio) light_cells->mix heavy_cells Experimental Cells ('Heavy' Medium) heavy_cells->mix lyse Cell Lysis mix->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification (Heavy/Light Peak Intensity) lcms->quant

Caption: A simplified workflow of a typical two-plex SILAC experiment.

Section 2: Sample Processing and Mass Spectrometry

The accuracy of quantification is highly dependent on the quality of sample preparation and the parameters of the mass spectrometry run.

FAQ 2: I'm seeing significant variability in my protein ratios between technical replicates. What are the likely causes?

Answer: Variability between technical replicates points to inconsistencies in sample handling and processing after the cells have been mixed. The core principle of SILAC is that since the light and heavy samples are combined early, they are subjected to identical downstream processing, minimizing experimental error.

  • Trustworthiness of the Method: The 1:1 mixing of labeled cell populations is a cornerstone of SILAC's accuracy. Any deviation from this ratio will introduce a systematic error across all quantified proteins.

  • Troubleshooting Steps:

    • Accurate Cell Counting: Ensure precise counting of cells from both the light and heavy populations before mixing. Use a reliable method like a hemocytometer or an automated cell counter. Perform multiple counts for each population.

    • Protein Quantification After Lysis: After mixing and lysing the cells, perform a protein concentration assay (e.g., BCA or Bradford assay) on the combined lysate. This ensures that equal amounts of total protein are being processed for digestion and subsequent analysis.

    • Complete Protein Digestion: Incomplete or variable digestion efficiency will lead to missed cleavages and can affect the quantification of certain peptides.

      • Protocol for Robust Digestion:

        • Denaturation: Use a strong denaturant like 8 M urea or Guanidine-HCl to fully unfold proteins.

        • Reduction & Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide to prevent them from reforming.

        • Trypsin Ratio: Use an appropriate enzyme-to-substrate ratio, typically 1:50 to 1:100 (w/w) for trypsin to total protein.

        • Incubation: Digest overnight at 37°C to ensure completeness.

    • Fractionation and Peptide Loss: If using offline fractionation (e.g., high pH reversed-phase), be mindful of peptide loss. Ensure that handling is consistent across all samples.

Table 1: Common Sources of Quantification Variability
IssuePotential CauseRecommended Action
Systematic Ratio Skew Inaccurate cell counting before mixing.Use an automated cell counter; perform replicate counts.
High Peptide CVs Inconsistent digestion; variable sample loss.Optimize digestion protocol; perform a protein assay on the mixed lysate.
Missing Values Low abundance proteins; poor ionization.Increase sample loading; consider fractionation for complex samples.
Ratio Compression Co-isolation of interfering ions in the mass spectrometer.Optimize isolation window; use higher resolution instruments.

Section 3: Data Analysis and Interpretation

The final step in the SILAC workflow involves sophisticated software to identify peptides and quantify the relative abundance of the heavy and light forms.

FAQ 3: My data analysis software is reporting low protein scores and many peptides are not being quantified. How can I improve my data analysis?

Answer: Robust data analysis is critical for extracting meaningful biological information from your SILAC experiment. The choices made during the analysis can significantly impact the accuracy and depth of your results.

  • Expertise in Parameter Setting: The parameters used in your data analysis software (e.g., MaxQuant, Proteome Discoverer) must accurately reflect your experimental conditions.

  • Key Data Analysis Parameters to Check:

    • Variable and Fixed Modifications:

      • Fixed: Carbamidomethyl (C) should be set as a fixed modification if you performed reduction and alkylation.

      • Variable: Oxidation (M) and Acetyl (Protein N-term) are common variable modifications.

    • Enzyme Specificity: Set the enzyme to "Trypsin/P," allowing for cleavage after Lysine (K) and Arginine (R), but not when followed by Proline (P).

    • SILAC Labels: Ensure you have correctly specified the heavy labels used in your experiment (e.g., Lys8, Arg10).

    • Mass Tolerances: The mass tolerances for precursor and fragment ions should be appropriate for your mass spectrometer. For modern Orbitrap instruments, precursor mass tolerances are often in the range of 10-20 ppm, and fragment ion tolerances are around 0.02 Da.

    • False Discovery Rate (FDR): An FDR of 1% is standard for both peptide and protein identification. This

Validation & Comparative

A Researcher's Guide to Validating Protein Quantification in SILAC Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of methods for validating protein quantification results obtained from Stable Isotope Labeling with Amino acids in Cell culture (SILAC) experiments. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a self-validating system for robust and reliable data.

The Imperative of Validation in Quantitative Proteomics

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate relative protein quantification.[1][2][3] Its key advantage lies in the in-vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[4] This allows for the combination of different experimental cell populations at the earliest possible stage, minimizing downstream processing errors that can plague other methods.[1][5][6] However, the accuracy of SILAC, like any quantitative technique, is not absolute. Rigorous validation is paramount to ensure that the observed quantitative changes reflect true biological alterations rather than experimental artifacts.

This guide will navigate the critical steps of a SILAC experiment, from initial quality control to orthogonal validation of significant protein expression changes. We will also compare SILAC to other common quantitative proteomics techniques, providing a framework for selecting the most appropriate method for your research question.

The SILAC Workflow: A Foundation for Accurate Quantification

A successful SILAC experiment is built upon a meticulously executed workflow, which can be broadly divided into two critical phases: the adaptation phase and the experimental phase.[1][3][7]

Adaptation Phase: Ensuring Complete Isotopic Incorporation

The cornerstone of accurate SILAC quantification is the near-complete incorporation of heavy amino acids into the cellular proteome.[8] Incomplete labeling will directly impact the accuracy and dynamic range of your analysis.

Key Considerations:

  • Cell Culture Conditions: Cells must be cultured in a medium where the natural ("light") amino acids are replaced with their heavy isotopic counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[4] It is crucial to use dialyzed fetal bovine serum (FBS) to eliminate the presence of endogenous light amino acids that would compete with the heavy labels.[7][8]

  • Cell Doublings: A minimum of five to six cell doublings is generally recommended to achieve over 95-97% incorporation.[4][8] For slower-growing cell lines, this period may need to be extended.[8]

  • Labeling Efficiency QC: Before initiating the main experiment, it is essential to verify the labeling efficiency.[8] This is a critical quality control step.

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five to six doublings.[9]

  • Harvest and Lysis: Harvest a small aliquot of the heavy-labeled cells and lyse them using a standard lysis buffer.

  • Protein Digestion: Quantify the protein concentration. Take a small amount of protein (e.g., 20-50 µg), reduce and alkylate the disulfide bonds, and digest the proteins into peptides using trypsin.[8]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[8]

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. The labeling efficiency is calculated by determining the ratio of the intensity of the heavy peptide to the sum of the intensities of the heavy and light peptides.[8] An incorporation rate of >97% is recommended for accurate quantification.[9]

Experimental Phase: From Perturbation to Quantification

Once complete labeling is confirmed, the experimental phase can begin.[3][7] This involves applying the specific experimental treatments to the differentially labeled cell populations.

SILAC_Experimental_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Culture cells in 'Light' Medium (Natural Amino Acids) A3 Passage for ≥5-6 Doublings A1->A3 A2 Culture cells in 'Heavy' Medium (Isotope-labeled Amino Acids) A2->A3 A4 QC: Verify >97% Labeling Efficiency A3->A4 B1 Apply Experimental Treatment vs. Control A4->B1 Proceed if complete B2 Combine Cell Populations (1:1 ratio) B1->B2 B3 Protein Extraction & Digestion B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Data Analysis & Quantification B4->B5

Caption: The SILAC experimental workflow, from adaptation to data analysis.

Internal Validation: Statistical Scrutiny of SILAC Data

Following data acquisition with a high-resolution mass spectrometer, specialized software such as MaxQuant, Proteome Discoverer, or FragPipe is used for protein identification and quantification.[7][10][11] The primary output is a ratio of the heavy to light peptide intensities, which reflects the relative abundance of the protein between the two experimental conditions.[7]

Statistical analysis is the first line of validation. It is crucial to move beyond simple fold-change thresholds.[12] A statistically robust analysis will account for the variability within the experiment and assign a measure of confidence to the observed changes.

Key Statistical Considerations:

  • Data Normalization: While SILAC ratios are inherently normalized to a large extent by mixing the samples early, further computational normalization may be necessary to correct for any minor systematic biases.

  • Significance Testing: Utilize statistical tests, such as a t-test or ANOVA, to determine if the observed differences in protein abundance are statistically significant. This involves calculating a p-value, which represents the probability of observing the data if there were no real difference. A subsequent correction for multiple hypothesis testing (e.g., Benjamini-Hochberg) is essential to control the false discovery rate (FDR).[13]

  • Reproducibility: Biological and technical replicates are essential for any robust quantitative experiment. High concordance between replicates provides confidence in the observed changes.

Orthogonal Validation: Corroborating SILAC Findings

While statistical analysis provides internal consistency, orthogonal validation is the gold standard for confirming the biological relevance of your findings.[14][15] This involves using an independent, non-mass spectrometry-based method to measure the expression of a subset of proteins identified as significantly regulated in the SILAC experiment.[16]

Western Blotting: The Workhorse of Protein Validation

Western blotting is a widely used and accessible technique for validating changes in protein expression.[17][18][19] By using an antibody specific to the protein of interest, you can visually and semi-quantitatively confirm the direction and approximate magnitude of the change observed in the SILAC data.

  • Sample Preparation: Prepare protein lysates from the same "light" and "heavy" cell populations used in the SILAC experiment (before mixing).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[19]

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[20]

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate or fluorescence imaging system.[20] Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to confirm the relative change in protein expression.[18]

Quantitative Real-Time PCR (qRT-PCR): Assessing Transcriptional Changes

For proteins where expression changes might be regulated at the transcriptional level, qRT-PCR can provide valuable corroborating evidence.[3][21] This technique measures the relative abundance of the mRNA transcript that codes for your protein of interest. While protein and mRNA levels do not always correlate perfectly, a consistent trend between the two provides stronger evidence for the observed change.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the "light" and "heavy" cell populations and reverse transcribe it into complementary DNA (cDNA).

  • qPCR Reaction: Set up a qPCR reaction using primers specific for the gene of interest and a reference gene (housekeeping gene) for normalization.[22]

  • Data Analysis: Analyze the amplification curves to determine the relative expression of the target gene, typically using the ΔΔCt method.[21]

Comparing SILAC to Other Quantitative Proteomics Methods

The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources.[23] While SILAC offers high accuracy, other methods provide advantages in terms of throughput and applicability to different sample types.[2][23]

FeatureSILAC (Stable Isotope Labeling with Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags)Label-Free Quantification (LFQ)
Principle Metabolic labeling with heavy amino acids in living cells.[1]Chemical labeling of peptides with isobaric tags after protein digestion.[2][24]No labeling; quantification based on signal intensity or spectral counts of peptides.
Sample Mixing Early, at the cell level, minimizing experimental variability.[5][6]After peptide labeling.Samples are run individually.
Multiplexing Typically 2-3 plex, with strategies to expand to 5-plex.[3][7]High multiplexing capabilities (up to 16-plex or more).[2]Unlimited, but requires more instrument time.
Accuracy High, due to early sample mixing and co-elution of light and heavy peptides.[3][23]Good, but can be affected by ratio compression.[2]Can be highly accurate with sufficient replicates and robust data analysis.
Applicability Limited to cell culture systems.[4][25]Applicable to a wide range of sample types, including tissues and biofluids.[24]Applicable to all sample types.
Cost High cost of labeled amino acids.[2][4]High cost of labeling reagents.[2][24]Lower reagent cost, but potentially higher instrument time cost.[25]

graph TD {
subgraph "Validation Workflow"
A[SILAC Experiment] --> B{Statistically Significant\nProtein Changes};
B --> C[Select Candidate Proteins for Validation];
C --> D{Orthogonal Validation};
D --> E[Western Blot];
D --> F[qRT-PCR];
E --> G{Concordant Results?};
F --> G;
G -- Yes --> H[High Confidence in\nQuantification];
G -- No --> I[Re-evaluate SILAC Data\n& Validation Method];
end
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124
style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: A logical workflow for the validation of SILAC quantification results.

Conclusion: A Multi-Faceted Approach to Confident Quantification

Validating protein quantification results from SILAC experiments is not a single step but a comprehensive process that begins with meticulous experimental execution and culminates in orthogonal confirmation of key findings. By integrating rigorous quality control, robust statistical analysis, and independent validation methods, researchers can ensure the integrity and biological significance of their quantitative proteomics data. This multi-faceted approach transforms SILAC from a powerful technique into a truly reliable platform for discovery.

References

  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

  • Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Silantes. [Link]

  • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio. [Link]

  • ResearchGate. (n.d.). Western-Blot validation of the SILAC quantitative analysis. ResearchGate. [Link]

  • Li, H., et al. (2025). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics. [Link]

  • Mulder, F. A., et al. (2023). Orthogonal proteomics methods warrant the development of Duchenne muscular dystrophy biomarkers. Journal of Translational Medicine. [Link]

  • ResearchGate. (n.d.). Orthogonal validation of antibodies using proteomics. ResearchGate. [Link]

  • MtoZ Biolabs. (n.d.). Comparison of Protein Quantification Methods: iTRAQ, SILAC, AQUA, and Label-Free Quantification Techniques. MtoZ Biolabs. [Link]

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. UT Southwestern. [Link]

  • Kirkpatrick, D. S., et al. (2006). Quantitative analysis of SILAC data sets using spectral counting. Briefings in Functional Genomics & Proteomics. [Link]

  • Choi, H., et al. (2012). Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data. Journal of Proteome Research. [Link]

  • Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. Technology Networks. [Link]

  • FragPipe. (n.d.). Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe. FragPipe. [Link]

  • ResearchGate. (n.d.). Validation of SILAC data by Western blot analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Workflow of SILAC experiments. ResearchGate. [Link]

  • Wang, B., & Howson, R. W. (2012). Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry. In Protein-Protein Interactions (pp. 389-405). Humana Press. [Link]

  • Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics. [Link]

  • Li, Y., et al. (2018). SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions. Scientific Reports. [Link]

  • D'Angelo, G., et al. (2015). SILAC-Based Quantitative Proteomic Analysis of Diffuse Large B-Cell Lymphoma Patients. Journal of Proteome Research. [Link]

  • van den Berg, J., et al. (2022). Orthogonal proteomics methods to unravel the HOTAIR interactome. Communications Biology. [Link]

  • The Company of Biologists. (2019). SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells. Journal of Cell Science. [Link]

  • Penn State. (2015, March 4). What is SILAC?. Penn State University. [Link]

  • Frontiers. (2021). Validation of a Triplex Quantitative Polymerase Chain Reaction Assay for Detection and Quantification of Traditional Protein Sources, Pisum sativum L. and Glycine max (L.) Merr., in Protein Powder Mixtures. Frontiers in Plant Science. [Link]

  • ACS Publications. (2007). Detection and Validation of Non-synonymous Coding SNPs from Orthogonal Analysis of Shotgun Proteomics Data. Journal of Proteome Research. [Link]

  • bioRxiv. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. [Link]

  • ResearchGate. (n.d.). Validation of proteomic data by qRT-PCR. ResearchGate. [Link]

  • Gierlinski, M. (n.d.). Using proteus R package: SILAC data. RDocumentation. [Link]

  • ResearchGate. (n.d.). Troubleshooting for Possible Issues. ResearchGate. [Link]

  • ACS Publications. (2021). Improved SILAC Quantification with Data-Independent Acquisition to Investigate Bortezomib-Induced Protein Degradation. Journal of Proteome Research. [Link]

  • Engel, M., et al. (2021). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. European Heart Journal. [Link]

  • LubioScience. (2019, December 10). Ensure reliable qPCR results - advice on assay validation. LubioScience. [Link]

  • BioAgilytix. (n.d.). Best Practices in qPCR and dPCR Validation in Regulated Bioanalytical Laboratories. BioAgilytix. [Link]

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A Head-to-Head Comparison for Proteomics: DL-Lysine-2-13C vs. 15N-Labeled Lysine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands out as a robust and widely adopted technique for accurate protein quantification.[1][2][3][4] A critical decision in designing a SILAC experiment is the choice of the isotopically labeled amino acid, which can significantly impact the results and their interpretation. This guide provides an in-depth comparison of two commonly used lysine isotopes: DL-Lysine-2-13C and 15N-labeled lysine, to assist researchers, scientists, and drug development professionals in making an informed selection for their specific experimental needs.

The Foundational Principle: Stable Isotope Labeling in Proteomics

The SILAC method is based on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., 13C, 15N) into the entire proteome of cultured cells.[4][5][6] This is accomplished by substituting a standard "light" amino acid in the cell culture medium with its isotopically labeled version. After a sufficient number of cell divisions, the "heavy" amino acid becomes fully integrated into all newly synthesized proteins.[4]

When a "light" cell population (control) is compared with a "heavy" cell population (experimental), the mass difference between the isotopically labeled peptides is precisely measured by mass spectrometry (MS). The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[6][7]

Lysine as a Prime Choice for SILAC

Lysine is a favored amino acid for SILAC due to several key characteristics:

  • Essential Amino Acid: Many mammalian cell lines are unable to synthesize lysine and must acquire it from the culture medium. This ensures the efficient and complete incorporation of the labeled lysine into the cellular proteome.

  • Trypsin Digestion Compatibility: Trypsin, the most frequently used protease in proteomics, cleaves proteins at the carboxyl side of lysine and arginine residues.[5][6] This enzymatic digestion ensures that the majority of the resulting peptides will contain at least one labeled lysine, making them quantifiable by MS.[5][8]

A Tale of Two Isotopes: DL-Lysine-2-13C and 15N-Lysine

While both isotopes fulfill the same basic function, their distinct labeling patterns and metabolic behaviors have practical consequences for experimental design and data analysis.

DL-Lysine-2-13C is a racemic mixture of both D- and L-isomers of lysine, where the L-isomer is the biologically active form. The defining characteristic of this molecule is the specific placement of a single 13C atom at the second carbon position.

  • Advantages:

    • Cost-Effectiveness: DL-Lysine-2-13C can often be a more budget-friendly option compared to highly enriched 15N-labeled lysine.

    • Defined Mass Shift: The single 13C atom results in a predictable and consistent mass shift.

  • Considerations:

    • Racemic Mixture: Only the L-isomer is incorporated into proteins. While the D-isomer is generally not utilized by mammalian cells for protein synthesis, its presence means a higher concentration of the DL-mixture might be necessary to achieve the desired effective concentration of L-lysine.

    • Metabolic Conversion: A potential issue in SILAC is the in vivo conversion of labeled amino acids. For instance, labeled arginine can be converted to proline, which can complicate data analysis.[9][10][11][12][13] While less common for lysine, the specific labeling of DL-Lysine-2-13C can make it easier to track any metabolic conversions.

15N-Lysine is labeled with the stable isotope of nitrogen and is typically supplied as the pure L-isomer.

  • Advantages:

    • High Isotopic Purity: Commercially available 15N-lysine often boasts high isotopic enrichment, leading to clean and unambiguous mass spectra.[14]

    • Biologically Active Form: As it is provided as the L-isomer, there is no inactive D-isomer to account for in concentration calculations.

  • Considerations:

    • Metabolic Scrambling: Nitrogen is a fundamental component of many biomolecules. There is a potential for the 15N label to be transferred to other amino acids through various metabolic pathways, a phenomenon known as "scrambling".[14] This can lead to the unintended labeling of other amino acids, which could interfere with accurate quantification if not properly addressed.

    • Variable Mass Shift: The mass shift depends on the number of nitrogen atoms in a peptide that are derived from the labeled lysine. For peptides with a single lysine, the shift is predictable.

Head-to-Head Performance Comparison

FeatureDL-Lysine-2-13C15N-Labeled Lysine
Labeling Position Carbon-2Nitrogen
Isomeric Form Racemic (D and L)L-isomer
Typical Mass Shift Predictable shift per 13C atomPredictable shift per 15N atom
Cost Generally more cost-effectiveCan be more expensive
Potential for Metabolic Conversion Lower risk of label scramblingHigher potential for nitrogen scrambling[14]
Incorporation Efficiency Dependent on L-isomer concentrationHigh

Experimental Workflow: A SILAC Protocol

The following is a generalized protocol for a SILAC experiment. Optimization may be required for specific cell lines and experimental conditions.

  • Culture two populations of cells in parallel.

  • For the "heavy" population, use a specialized SILAC culture medium lacking lysine. Augment this medium with the "heavy" isotopically labeled lysine (either DL-Lysine-2-13C or 15N-Lysine).

  • For the "light" population, use the same base medium supplemented with normal ("light") L-lysine.

  • Culture the cells for a minimum of five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[10]

  • Harvest and lyse the "heavy" and "light" cell populations separately.

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[15]

  • Use specialized software such as MaxQuant to identify and quantify the "heavy" and "light" peptide pairs.[6][15]

  • Calculate protein abundance ratios based on the intensities of the peptide pairs.

Workflow for a SILAC Experiment

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis Light_Culture Light Culture (+ Light Lysine) Harvest_Lysis Harvest & Lyse Light_Culture->Harvest_Lysis Heavy_Culture Heavy Culture (+ Heavy Lysine) Heavy_Culture->Harvest_Lysis Quantify Quantify Protein Harvest_Lysis->Quantify Mix Mix 1:1 Quantify->Mix Digest Trypsin Digestion Mix->Digest LC_MS LC-MS/MS Digest->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

A generalized workflow for a SILAC-based quantitative proteomics experiment.

Making an Informed Choice: Experimental Considerations

The selection between DL-Lysine-2-13C and 15N-labeled lysine should be guided by the specific objectives of the experiment and the available resources.

  • For routine SILAC experiments where budget is a primary concern, DL-Lysine-2-13C can be a very suitable option. The potential need for a slightly higher concentration to compensate for the D-isomer is often a manageable trade-off.

  • For experiments demanding the highest isotopic purity and where the budget permits, L-15N-Lysine is a strong candidate. However, researchers should be aware of the potential for nitrogen scrambling and employ appropriate data analysis strategies to mitigate this.[14]

  • When investigating metabolic pathways, the choice of isotope is particularly crucial. The specific labeling pattern of DL-Lysine-2-13C may offer advantages in tracing the carbon backbone of lysine, while 15N-lysine would be more appropriate for tracking nitrogen flux.

Conclusion

Both DL-Lysine-2-13C and 15N-labeled lysine are valuable reagents in the quantitative proteomics arsenal. There is no universally superior choice; the optimal selection depends on a thorough evaluation of experimental goals, budgetary constraints, and the metabolic characteristics of the system being studied. By understanding the nuances of each of these isotopic labels, researchers can design more robust and insightful SILAC experiments, ultimately contributing to a deeper understanding of the proteome.

References

  • Guo, L., et al. (2010). A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC). PubMed. [Link]

  • Cell Culture in SILAC media. Harvard University.
  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. PubMed. [Link]

  • Jäkel, H., et al. (2011). Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions. FAO AGRIS. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]

  • Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. PubMed. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

  • Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]

  • Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation. PMC. [Link]

  • Overview of SILAC protocol.The SILAC experiment consists of two... | Download Scientific Diagram. ResearchGate. [Link]

  • SILAC Analysis. MtoZ Biolabs. [Link]

  • Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Journal of Proteome Research.
  • The Power of SILAC in Proteomics. Isotope Science / Alfa Chemistry. [Link]

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Definitive Guide to SILAC Data Analysis Software: Performance, Protocols, and Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The State of SILAC Analysis

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) remains the gold standard for quantitative proteomics due to its in vivo incorporation, which minimizes technical variability introduced during sample processing. However, the precision of SILAC is only as robust as the software algorithms used to deconvolute the resulting MS1 isotope clusters.

Recent benchmarking (2024-2025) has shifted the landscape.[1] While MaxQuant remains the academic gold standard for Data-Dependent Acquisition (DDA) SILAC, emerging workflows using SILAC-DIA (Data-Independent Acquisition) analyzed by tools like DIA-NN or Spectronaut are demonstrating superior quantification precision. Conversely, commercial suites like Proteome Discoverer , while powerful for TMT and label-free analysis, have shown limitations in specific SILAC DDA quantification metrics compared to algorithmic-centric tools like MaxQuant and FragPipe.

This guide objectively compares these platforms, supported by experimental protocols and mechanistic insights.

The Software Landscape: Architecture & Algorithms

MaxQuant: The Algorithmic Benchmark

MaxQuant is the most cited open-source platform for SILAC. Its dominance stems from the Andromeda search engine and its 3D peak detection algorithm, which treats peptide features as three-dimensional objects (m/z, retention time, intensity).

  • Core Mechanism: It performs "re-quantify" (extracting ratios even when one partner is missing) and "match-between-runs" (MBR) to transfer identifications across samples based on retention time alignment.

  • Best For: High-precision DDA SILAC, PTM analysis, and labs requiring cost-effective, transparent algorithms.

Proteome Discoverer (PD): The Commercial Powerhouse

Thermo Fisher’s Proteome Discoverer uses a node-based architecture allowing users to chain distinct algorithms (e.g., Sequest HT, Mascot, Chimerys) into a workflow.

  • Core Mechanism: Uses the Minora Feature Detector for quantification.[2] It excels in visualization and reporting but can suffer from "ratio compression" in complex matrices if background interference is not aggressively filtered.

  • Best For: Core facilities needing reporting automation, multi-consensus workflows, and user-friendly GUIs.

Skyline: The Targeted Validator

Originally designed for SRM/MRM, Skyline has evolved into the premier tool for MS1 Filtering . It does not perform "global" discovery in the same way as MaxQuant but is essential for validating specific SILAC ratios.

  • Core Mechanism: Extracts ion chromatograms (XICs) for defined precursor pairs (Light/Heavy) and calculates area-under-the-curve (AUC) ratios.

  • Best For: Validating interesting hits from a global screen, quantifying specific pathways, and visual inspection of peak integration.

Comparative Performance Analysis

The following data summarizes recent benchmarking efforts (e.g., Linghao et al., 2025) comparing these platforms using a standard HeLa spike-in dataset (Heavy/Light ratios: 1:1, 1:4, 1:10).

Table 1: Performance Metrics Comparison
FeatureMaxQuant (v2.x) Proteome Discoverer (v3.x) Skyline (v24.x) PEAKS Studio
Quantification Algorithm 3D Peak Integration (XIC)Minora Feature DetectorMS1 Full-Scan FilteringDe Novo + DB Search
Accuracy (Low Ratios) High (Effective down to 1:10)Moderate (Risk of noise integration)Very High (Manual curation possible)High
Ratio Compression Low (Robust background subtraction)ModerateN/A (User defined boundaries)Low
Processing Speed Slow (CPU intensive)Fast (Multi-threaded)Instant (After import)Moderate
False Discovery Rate (FDR) Strict (Peptide & Protein level)Customizable (Percolator)q-value basedDecoy-fusion
Cost Free (Open Source)

$ (Commercial License)
Free (Open Source)

(Commercial License)
Primary Weakness Steep learning curve; UICost; "Black box" quantificationNot for global discoveryCost

Critical Insight: In recent benchmarks, MaxQuant and FragPipe outperformed Proteome Discoverer in quantification precision for DDA SILAC. PD tended to produce more missing values in the quantification channels for low-abundance peptides unless "Gap Filling" was aggressively tuned, which introduces false positives.

Visualizing the Workflow

To understand where these software tools fit, we must visualize the data flow.[3] The following diagram illustrates a robust SILAC processing pipeline.

SILAC_Workflow cluster_Processing Data Processing (Software Choice) RawData Raw MS Data (.raw, .wiff) FeatureDet Feature Detection (MS1 Isotope Clusters) RawData->FeatureDet Import Search Peptide Search (Andromeda/Sequest) FeatureDet->Search MS2 Spectra Quant Ratio Calculation (H/L Integration) FeatureDet->Quant XIC Intensities Validation FDR Filtering (Target-Decoy) Search->Validation PSMs Validation->Quant Identified Features StatAnalysis Statistical Analysis (Perseus/R) Quant->StatAnalysis Protein Ratios ValidationTarget Targeted Validation (Skyline) StatAnalysis->ValidationTarget Candidates

Figure 1: The SILAC Data Processing Pipeline. Note the parallel path of Feature Detection and Peptide Search, converging at Ratio Calculation.

Experimental Protocols: Self-Validating Systems

To ensure software comparisons are valid, the experimental input must be standardized. Below is a Self-Validating Protocol for generating a benchmarking dataset.

Protocol: HeLa SILAC Spike-In Benchmark

Objective: Create a dataset with known ratios to test software accuracy.

  • Cell Culture:

    • Culture HeLa cells in DMEM deficient in Arg/Lys.

    • Condition A (Light): Supplement with Arg0/Lys0.

    • Condition B (Heavy): Supplement with Arg10/Lys8 (>98% purity).

    • Validation: Culture for 6 doublings.[4] Confirm >95% incorporation via MS analysis of a test aliquot before proceeding.

  • Lysis & Mixing:

    • Lyse cells in 8M Urea/50mM Tris (pH 8).

    • Quantify protein concentration via BCA assay.

    • Mixing: Mix Heavy:Light lysates in defined ratios: 1:1, 1:4, and 4:1 .

  • Digestion:

    • Reduce (DTT, 5mM) and Alkylate (CAA, 15mM).

    • Digest with Trypsin (1:50 enzyme:protein ratio) overnight.

    • Causality: Over-digestion can lead to ragged ends; under-digestion reduces ID rates. Trypsin specificity is crucial for the In Silico digestion used by the software.

  • Acquisition (DDA Mode):

    • Run on Orbitrap (or similar high-res instrument).

    • Gradient: 120 min.

    • Critical Setting: Enable "Peptide Match" or "Pick Others" in instrument settings to ensure MS2 is triggered on isotopic pairs.

Software Configuration (MaxQuant Example)
  • Group Specific Parameters:

    • Multiplicity: 2 (Doublet).

    • Light Labels: Arg0, Lys0.

    • Heavy Labels: Arg10, Lys8.

  • Global Parameters:

    • Match Between Runs: Enable (Window: 0.7 min).

    • Re-quantify: Enable (Critical for high ratios like 1:10 where the light peak may be missing).

Decision Matrix: Which Software Should You Use?

Select the tool that matches your specific experimental constraints.

Decision_Tree Start Start: What is your primary goal? Q1 Discovery (Global) or Targeted? Start->Q1 Targeted Targeted/Validation Q1->Targeted Targeted Discovery Global Discovery Q1->Discovery Discovery Skyline Use SKYLINE (Best for manual QC) Targeted->Skyline Q2 Acquisition Mode? Discovery->Q2 DDA DDA Q2->DDA DDA DIA DIA (SILAC-DIA) Q2->DIA DIA Q3 Budget / OS? DDA->Q3 DIANN Use DIA-NN or SPECTRONAUT DIA->DIANN Free Open Source / Free Q3->Free Academic/Free Commercial Commercial / Support Q3->Commercial Enterprise MaxQuant Use MAXQUANT (Gold Standard) Free->MaxQuant PD Use PROTEOME DISCOVERER (Best Visualization) Commercial->PD

Figure 2: Software Selection Decision Tree based on experimental design and resources.

References

  • Linghao, H., et al. (2025). "Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms."[5] Molecular & Cellular Proteomics. Link (Note: Reference based on search context of recent benchmarking).

  • Cox, J., & Mann, M. (2008). "MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification." Nature Biotechnology, 26(12), 1367–1372. Link

  • MacLean, B., et al. (2010). "Skyline: an open source document editor for creating and analyzing targeted proteomics experiments." Bioinformatics, 26(7), 966–968. Link

  • Tyanova, S., et al. (2016). "The Perseus computational platform for comprehensive analysis of (prote)omics data." Nature Methods, 13(9), 731–740. Link

  • Thermo Fisher Scientific. "Proteome Discoverer Software Version 3.0 User Guide." Link

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A Researcher's Guide to Confirming Protein-Protein Interactions: A Comparative Analysis of SILAC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The dynamic and often transient nature of these interactions necessitates robust and quantitative analytical methods. Among the array of techniques available, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has emerged as a powerful tool for the accurate quantification of PPIs. This guide provides an in-depth comparison of SILAC with other prominent methods, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your research needs.

The Challenge: Distinguishing True Interactions from Background Noise

A primary hurdle in PPI studies, particularly those employing affinity purification coupled with mass spectrometry (AP-MS), is the presence of non-specific binding partners that co-purify with the protein of interest (the "bait"). This background noise can obscure genuine, low-abundance interactors. Quantitative proteomics methods, such as SILAC, address this challenge by enabling the precise differentiation of specifically interacting proteins from non-specific contaminants.[1][2]

SILAC: A Gold Standard for In Vivo Quantitative Proteomics

SILAC is a metabolic labeling technique that involves the incorporation of stable isotope-labeled amino acids into proteins within living cells.[1] Two populations of cells are cultured in media containing either the normal ("light") or a heavy isotope-labeled version of an essential amino acid, typically lysine and arginine.[1] After several cell divisions, the entire proteome of the "heavy" cell population is labeled.

For a PPI experiment, the "heavy" labeled cells might express a tagged version of the bait protein, while the "light" labeled cells serve as a control (e.g., expressing only the tag). The cell lysates are then combined, and the bait protein is immunoprecipitated. Interacting proteins are subsequently identified and quantified by mass spectrometry.

True interaction partners will be significantly enriched in the "heavy" sample, resulting in a high heavy-to-light (H/L) ratio in the mass spectrometer. In contrast, non-specific binders will be present in roughly equal amounts in both lysates, yielding an H/L ratio close to 1.[2]

The Causality Behind Key SILAC Steps

The power of SILAC lies in its in vivo labeling approach, which minimizes experimental variability.[3][4] By combining the cell populations at the beginning of the workflow, both the experimental and control samples are subjected to identical processing steps, reducing the chances of introducing artifacts during sample preparation.[1][4]

Visualizing the SILAC Workflow for PPI Analysis

Caption: Workflow of a SILAC-based Co-IP experiment for PPI analysis.

A Comparative Look: SILAC vs. Alternative Quantitative Proteomics Methods

While SILAC is a robust technique, other methods offer distinct advantages and may be more suitable for specific experimental designs. The primary alternatives include Label-Free Quantification (LFQ) and isobaric labeling methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[5]

Label-Free Quantification (LFQ)

LFQ methods compare the relative abundance of proteins across different samples by measuring the signal intensity of their corresponding peptides in the mass spectrometer. This approach does not require any isotopic labeling, making it cost-effective and applicable to a wider range of sample types, including tissues and clinical specimens.[2] However, LFQ is more susceptible to experimental variability since each sample is processed and analyzed independently.[6]

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

TMT and iTRAQ are chemical labeling techniques that use isobaric tags to label peptides after protein digestion.[5] These tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate reporter ions of different masses, allowing for the simultaneous quantification of peptides from multiple samples (up to 16 with TMT).[7] This high level of multiplexing is a significant advantage for studies with many conditions. However, chemical labeling occurs later in the workflow, which can introduce more variability compared to SILAC.[4]

Head-to-Head Comparison: SILAC vs. LFQ vs. TMT/iTRAQ

FeatureSILACLabel-Free Quantification (LFQ)TMT/iTRAQ
Principle Metabolic labeling with stable isotopes in living cells.Quantification based on peptide signal intensity.Chemical labeling of peptides with isobaric tags.
Sample Type Primarily cell culture.[8]Any protein sample, including tissues and biofluids.[2]Any protein sample.[7]
Quantification Accuracy Very High.[2]Moderate.High.[6]
Reproducibility High.[3][4]Lower, sensitive to run-to-run variation.High within a multiplexed experiment.
Multiplexing Typically 2-3 plex.[9]Not applicable (samples run sequentially).Up to 16-plex with TMT.[7]
Cost Moderate to high (labeled amino acids).Low (no labeling reagents).High (isobaric tags).
Workflow Complexity Requires cell culture expertise and long labeling times.Simpler sample preparation.Additional chemical labeling step.
Data Analysis Relatively straightforward, based on H/L ratios.More complex, requires sophisticated algorithms for alignment and normalization.Complex, requires specialized software for reporter ion analysis.

Experimental Protocol: A Step-by-Step Guide to SILAC-based Co-Immunoprecipitation

This protocol provides a general framework for a SILAC-Co-IP experiment. Optimization will be required for specific cell lines and proteins of interest.

1. Cell Culture and SILAC Labeling

  • Objective: To achieve >95% incorporation of heavy amino acids into the proteome.

  • Procedure:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal lysine and arginine), and the other in "heavy" SILAC medium (containing, for example, 13C6-lysine and 13C6-arginine).

    • Subculture the cells for at least five to six cell divisions in the respective SILAC media to ensure complete labeling.[10]

    • Quality Control: Before proceeding, verify the labeling efficiency by analyzing a small aliquot of the "heavy" labeled cells by mass spectrometry.[10]

2. Transfection and Cell Lysis

  • Objective: To express the bait protein and lyse the cells while preserving protein interactions.

  • Procedure:

    • Transfect the "heavy" labeled cells with a plasmid encoding your tagged bait protein. Transfect the "light" labeled cells with a control plasmid (e.g., empty vector or a tag-only construct).

    • After an appropriate expression period, harvest both cell populations.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and a mild detergent like 0.5% NP-40) supplemented with protease and phosphatase inhibitors.[11][12]

    • Clarify the lysates by centrifugation to remove cellular debris.

3. Protein Quantification and Mixing

  • Objective: To create a 1:1 mixture of the "heavy" and "light" proteomes.

  • Procedure:

    • Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "heavy" and "light" lysates.

4. Immunoprecipitation

  • Objective: To specifically capture the bait protein and its interacting partners.

  • Procedure:

    • Incubate the mixed lysate with an antibody specific to the tag on your bait protein.

    • Add protein A/G-coupled magnetic or agarose beads to capture the antibody-antigen complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

5. Protein Elution and Digestion

  • Objective: To elute the captured proteins and digest them into peptides for MS analysis.

  • Procedure:

    • Elute the proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the gel lane and perform in-gel digestion with trypsin.[9] Alternatively, on-bead digestion can be performed.

6. LC-MS/MS Analysis and Data Interpretation

  • Objective: To identify and quantify the co-purified proteins.

  • Procedure:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software (e.g., MaxQuant) to identify the proteins and calculate the heavy-to-light (H/L) ratios for each identified protein.[3][13]

    • True interaction partners will exhibit a significantly high H/L ratio, while background proteins will have a ratio close to 1.

Troubleshooting Common SILAC Co-IP Issues

ProblemPotential CauseRecommended Solution
Low Labeling Efficiency (<95%) Insufficient cell doublings in SILAC media.Extend the cell culture period and re-verify labeling efficiency.[10]
Contamination with light amino acids.Use dialyzed fetal bovine serum and high-purity SILAC amino acids.[10]
No or Low Bait Protein Pulldown Inefficient antibody.Validate the antibody's ability to immunoprecipitate the bait protein by Western blot.
Inaccessible epitope tag.Consider a different tag or positioning of the tag.
High Background (Many Proteins with H/L Ratio ~1) Insufficient washing.Increase the number and/or stringency of wash steps.[14]
Non-specific binding to beads.Pre-clear the lysate with beads prior to adding the antibody.[15]
Inconsistent H/L Ratios Across Replicates Inaccurate protein quantification and mixing.Perform precise protein quantification and ensure accurate 1:1 mixing of lysates.[16]
Biological variability.Perform multiple biological replicates to ensure statistical significance.

The Broader Landscape of Protein Interaction Analysis

It is important to recognize that SILAC, LFQ, and TMT/iTRAQ are powerful tools for generating hypotheses about PPIs. However, the identified interactions should be validated using orthogonal methods. Techniques such as co-immunoprecipitation followed by Western blotting, yeast two-hybrid assays, or surface plasmon resonance can provide further evidence to confirm the interactions.

Conclusion: Making an Informed Decision

The choice between SILAC, LFQ, and TMT/iTRAQ for confirming protein-protein interactions depends on the specific research question, available resources, and the nature of the biological system under investigation.

  • SILAC is the gold standard for quantitative PPI studies in cultured cells, offering high accuracy and reproducibility.[17]

  • LFQ is a cost-effective and versatile option for large-scale studies and is applicable to a wide range of sample types, though with lower reproducibility.[6]

  • TMT/iTRAQ excel in studies requiring high-throughput comparison of multiple conditions.[5]

By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments that will yield high-confidence data, ultimately advancing our understanding of the intricate networks that govern cellular life.

References

  • Chen, X., Wei, S., Ji, Y., et al. (2015). Quantitative proteomics using SILAC: principles, applications, and developments. Proteomics, 15(18), 3175-3192. Available from: [Link]

  • Frankenfield, A. M., Yang, K. L., Mazli, W. N. A. b., Shih, J., Yu, F., Lo, E., ... & Hao, L. (2025). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 24(6), 100980. Available from: [Link]

  • Wang, X., & Huang, L. (2011). Defining dynamic protein interactions using SILAC-based quantitative mass spectrometry. In Methods in molecular biology (Clifton, N.J.) (Vol. 753, pp. 265–278). Available from: [Link]

  • Frankenfield, A. M., Yang, K. L., Mazli, W. N. A. b., Shih, J., Yu, F., Lo, E., ... & Hao, L. (2025). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 24(6), 100980. Available from: [Link]

  • Ly, T., et al. (2018). Proteus: an R package for downstream analysis of MaxQuant output. bioRxiv. Available from: [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 8(5), 2242–2251. Available from: [Link]

  • Profacgen. (2021). SILAC-IP-MS. Available from: [Link]

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved February 23, 2026, from [Link]

  • ChromoTek. (n.d.). Troubleshooting IP/Co-IP. Retrieved February 23, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS. Retrieved February 23, 2026, from [Link]

  • MetwareBio. (n.d.). Label-free vs Label-based Proteomics: A Comprehensive Comparison. Retrieved February 23, 2026, from [Link]

  • Chen, X., Wei, S., Ji, Y., et al. (2015). Quantitative proteomics using SILAC: principles, applications, and developments. Proteomics, 15(18), 3175-3192. Available from: [Link]

  • MetwareBio. (n.d.). Choosing the Right Proteomics Data Analysis Software: A Comparison Guide. Retrieved February 23, 2026, from [Link]

  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

  • Frankenfield, A. M., Yang, K. L., Mazli, W. N. A. b., Shih, J., Yu, F., Lo, E., ... & Hao, L. (2025). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 24(6), 100980. Available from: [Link]

  • Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from [Link]

  • Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. Retrieved from [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved February 23, 2026, from [Link]

  • Pagà, M. (2021). pulsedSilac: Analysis of pulsed-SILAC data. R package version 1.12.0. Available from: [Link]

  • Technology Networks. (n.d.). Principle and Protocol of Co-Immunoprecipitation. Retrieved February 23, 2026, from [Link]

Sources

Safety Operating Guide

Authoritative Guide: Disposal & Handling of DL-Lysine-2-13C Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Status: NON-RADIOACTIVE / LOW HAZARD

DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound.[1] It contains Carbon-13 (


), a naturally occurring, non-radioactive isotope of carbon.[1]
  • Radioactive Waste Protocol: DO NOT dispose of this material in radioactive waste streams (decay drums). Doing so will incur unnecessary disposal costs and trigger false-positive regulatory audits.

  • Chemical Waste Protocol: Dispose of as Non-Hazardous Chemical Waste unless mixed with hazardous solvents.

Material Characterization & Risk Assessment

To ensure compliant disposal, one must first understand the physicochemical state of the waste. The "dihydrochloride" salt form implies that aqueous solutions will be acidic.

Physicochemical Data Table
ParameterSpecificationOperational Implication
Compound Name This compoundRacemic mixture; synthetic origin.
Isotope Carbon-13 (

)
Stable (Non-Radioactive). No half-life.
Salt Form

(Dihydrochloride)
Water-soluble; generates acidic pH in solution.
Physical State Crystalline Powder (Off-white)Hygroscopic; store desiccated.
Toxicity Low (LD50 > 2g/kg typical for AA salts)Standard PPE (Gloves, Goggles) required.
RCRA Status Not Listed (P, U, F, or K lists)Classified as general chemical waste.

Disposal Procedures: The "Self-Validating" Protocol

Trustworthiness in the laboratory is built on consistent, verifiable workflows. Follow this decision matrix to determine the correct waste stream.

Disposal Decision Matrix (Workflow)

DisposalWorkflow Start Waste Material: DL-Lysine-2-13C . 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Reagent Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidDispose Solid Chemical Waste (Non-Hazardous) Solid->SolidDispose Bag & Tag SolventCheck Mixed with Hazardous Solvents? (e.g., MeOH, ACN) Liquid->SolventCheck HazLiquid Hazardous Chemical Waste (Halogenated/Non-Halogenated) SolventCheck->HazLiquid Yes AqueousCheck Aqueous Only? Check pH SolventCheck->AqueousCheck No (Water only) Drain Drain Disposal (ONLY if authorized & Neutralized) AqueousCheck->Drain Conditional* AqWaste Aqueous Chemical Waste (Recommended) AqueousCheck->AqWaste Standard Protocol

Figure 1: Decision tree for segregating stable isotope waste. Note that while drain disposal is theoretically possible for non-toxic amino acids, aqueous chemical waste is the preferred route to ensure audit compliance.

Detailed Protocols
Scenario A: Solid Waste (Expired or Excess Powder)

Objective: Prevent environmental release and cross-contamination.

  • Containment: Transfer the material into a screw-cap compatible waste container (HDPE or Glass). If the original vial is small, place the entire vial into the waste container.

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label.

    • Critical Step: Explicitly write "Contains: this compound".

    • Self-Validation: Verify that the label does not have a radiation symbol.

  • Disposal: Hand over to your facility's EHS or chemical waste contractor.

Scenario B: Liquid Waste (Aqueous Buffers/Solutions)

Objective: Manage pH and prevent drain clogging.

  • Segregation: If the lysine was used in HPLC with organic solvents (Acetonitrile/Methanol), it must go into the "Organic Solvents" waste stream.

  • Aqueous-Only Handling:

    • Although amino acids are biodegradable, the dihydrochloride salt is acidic.

    • Preferred Method: Collect in a carboy labeled "Aqueous Chemical Waste."

    • Conditional Drain Disposal: Only if explicitly permitted by your local EHS:

      • Check pH (Expect < 3.0 for high concentrations).

      • Neutralize with Sodium Bicarbonate or NaOH to pH 6-8.

      • Flush with 50x excess water. Warning: Never pour untreated acidic salts down the drain; it corrodes plumbing and violates EPA prohibitions on low-pH discharge [1].

Scientific Rationale & Regulatory Compliance

Why distinguish from ?

In drug development,


 (Radiocarbon) is used for ADME studies and requires strict NRC/EPA radioactive waste protocols. 

is a stable isotope used for metabolic flux analysis and NMR/Mass Spec standards. Treating

as radioactive is a "false positive" error that wastes budget on decay-in-storage or specialized incineration [2].
Environmental Impact

DL-Lysine is a nutrient source. However, in its pure chemical form, large quantities can increase Biological Oxygen Demand (BOD) in water systems. Therefore, controlled chemical disposal is superior to drain disposal for quantities >10g [3].

Regulatory Grounding[2][3][4]
  • EPA (USA): DL-Lysine-2-13C is not listed under RCRA (40 CFR 261) lists F, K, P, or U [4]. It is not a characteristic hazardous waste unless mixed with other agents.

  • OSHA: Classified as "Not Hazardous" under GHS, though standard laboratory hygiene (avoiding dust inhalation) applies due to the HCl salt nature [5].

Emergency Procedures

  • Spill (Solid): Sweep up dry powder carefully to avoid dust generation. Place in a sealed bag. Wipe area with a damp paper towel.

  • Spill (Liquid): Absorb with paper towels or vermiculite. If acidic, neutralize with sodium bicarbonate before final cleanup.

  • Contact:

    • Eyes: Rinse immediately with water for 15 minutes (HCl salt is an irritant).

    • Skin: Wash with soap and water.[2][3][4][5]

References

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: DL-Lysine hydrochloride. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: DL-Lysine-2-13C Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

DL-Lysine-2-13C dihydrochloride (CAS: 286437-17-0) is a stable isotope-labeled amino acid salt used primarily as a metabolic tracer and internal standard in mass spectrometry (SILAC, metabolic flux analysis).[1]

The Critical Distinction: Unlike radioisotopes (


), this compound is non-radioactive  and poses minimal toxicological risk.[2][3] However, its high economic value and susceptibility to isotopic dilution (contamination with natural 

-Lysine from skin or dust) dictate a PPE strategy focused as much on sample integrity as on personnel safety .

Immediate Action Required: Treat this reagent with "Clean-Chain" protocols. Your PPE serves a dual purpose: protecting your mucosa from mild irritation (HCl salt) and protecting the reagent from biological contamination (keratin/nuclease).

Risk Assessment & Hazard Identification

Before donning PPE, understand the specific nature of the hazard.

Hazard CategoryClassificationContext & Mechanism
Toxicological Low / Not Classified (GHS)Amino acids are generally non-toxic. However, the dihydrochloride salt form is acidic and hygroscopic. Inhalation of fine dust may cause mild respiratory or mucosal irritation [1, 2].
Radiological None

is a stable, naturally occurring isotope.[2][] No shielding or dosimetry is required [3].
Operational High (Contamination) Human skin and hair are rich in natural Lysine (

). Shedding dander into the sample will skew Mass Spec ratios, invalidating expensive experiments.
Physical Hygroscopic The salt readily absorbs atmospheric moisture, leading to clumping and hydrolysis risks.
Visualization: The Dual-Risk Logic

The following diagram illustrates the decision matrix for handling this compound, balancing safety with experimental success.

RiskLogic Substance DL-Lysine-2-13C Dihydrochloride Hazard_Tox Toxicological Risk: Low (Irritant) Substance->Hazard_Tox Hazard_Op Operational Risk: High (Contamination) Substance->Hazard_Op Action_PPE PPE Selection Hazard_Tox->Action_PPE Req: Dust Control Hazard_Op->Action_PPE Req: Barrier Integrity Outcome_Safe Personnel Safety (Mucosa Protection) Action_PPE->Outcome_Safe Outcome_Data Data Integrity (12C Exclusion) Action_PPE->Outcome_Data Action_Eng Engineering Controls Action_Eng->Outcome_Data Humidity/Flow Control

Figure 1: Risk Assessment Logic Flow. Note that PPE selection is driven equally by safety (irritation prevention) and data integrity (contamination prevention).

Tiered PPE Specifications

Do not default to generic lab safety. Use this specific matrix for DL-Lysine-2-13C handling.

Body AreaRecommended PPETechnical Justification
Hands Nitrile Gloves (Powder-Free) Optional: Double-gloving for weighingLatex contains proteins that may interfere with proteomic downstream analysis. Powder-free is essential to prevent particulate contamination. Double gloving allows the outer pair to be discarded immediately if touched by non-sterile surfaces.
Respiratory N95/P2 Respirator (If outside Fume Hood)While non-toxic, the HCl salt is a respiratory irritant. If weighing in an open balance, an N95 prevents inhalation of fines. Preferred: Handle inside a chemical fume hood or biosafety cabinet (no respirator needed).
Eyes Safety Glasses w/ Side Shields Standard protection against accidental powder dispersal or splashes during solubilization.
Body Clean Lab Coat (Buttoned) Tyvek Sleeves (Optional)Prevents shedding of skin cells/hair (rich in

-Lysine) into the sample. Tyvek sleeves are recommended for high-sensitivity Mass Spec preparation.
Operational Protocol: The "Zero-Loss" Weighing Method

Handling


 compounds requires precision to prevent financial loss and isotopic dilution.
Pre-Requisites
  • Environment: Low humidity (<50%) to prevent clumping.

  • Equipment: Analytical balance (calibrated), anti-static gun (optional but recommended), RNase/DNase-free spatula.

Step-by-Step Workflow
  • Preparation:

    • Don full PPE.

    • Wipe down the balance area with 70% Ethanol or RNaseZap to remove biological residues.

    • Critical: Place a dark-colored weighing boat or paper on the balance. (White powder is invisible on white paper; dark backgrounds reveal spills).

  • Static Control:

    • Lysine salts are prone to static charge. Use an anti-static gun on the weighing boat before adding the reagent. This prevents the powder from "jumping" or adhering to the spatula.

  • Transfer:

    • Open the vial inside the hood.

    • Transfer small aliquots. Do not return excess powder to the stock vial (risk of cross-contamination).

    • Solubilization Tip: If making a stock solution, add the solvent (e.g., water/buffer) directly to the weighing vessel if possible, or rinse the boat thoroughly into the volumetric flask to ensure 100% recovery.

  • Closure:

    • Parafilm the stock vial immediately after use. The dihydrochloride salt will absorb water from the air, turning the expensive powder into a sticky, unusable gum.

WeighingProtocol Start Start: Weighing Prep Clean Decontaminate Surface (Remove 12C sources) Start->Clean Static Neutralize Static Charge Clean->Static Transfer Transfer Reagent (Dark Weighing Boat) Static->Transfer Rinse Rinse Boat into Vessel (100% Recovery) Transfer->Rinse Seal Seal Stock Vial (Desiccator Storage) Rinse->Seal

Figure 2: The "Zero-Loss" Weighing Workflow designed to maximize recovery and minimize contamination.

Disposal & Decontamination[5]

Disposal:

  • Regulatory Status: this compound is not a hazardous waste under RCRA (USA) or List of Wastes (EU) in small quantities [4].

  • Protocol:

    • Solids: Trace amounts on weighing papers can be disposed of in regular solid lab waste.

    • Liquids: Dilute aqueous solutions can generally be flushed down the drain with excess water (check local municipal codes).

    • Stock Solutions: If mixed with hazardous solvents (e.g., methanol for LC-MS), dispose of according to the solvent's hazard class.

Spill Response (Dry Powder):

  • Do not wet. Wetting will cause the salt to smear and stick.

  • Sweep/Brush: Use a dry brush and dustpan dedicated to clean chemical cleanup.

  • Wipe: Final clean with a wet paper towel.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69567, Lysine dihydrochloride. Retrieved from [Link]

  • Carl Roth GmbH (2023). Safety Data Sheet: DL-Lysine hydrochloride. Retrieved from [Link]

  • Preston, T., & Slater, C. (1994).Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society, 53(2), 363-371.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-2-13C dihydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.